2-Chloro-4-fluorocinnamic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWBTRMWGOREZ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 2-Chloro-4-fluorocinnamic acid. The information is curated to support research and development efforts in medicinal chemistry and materials science.
Core Chemical Properties
This compound, with the CAS number 133220-86-7, is a halogenated derivative of cinnamic acid.[1][2][3] Its chemical structure, featuring a carboxylic acid group conjugated with a double bond and a substituted phenyl ring, makes it a valuable intermediate in organic synthesis. The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences its electronic properties and biological activity.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFO₂ | [1] |
| Molecular Weight | 200.59 g/mol | [1] |
| CAS Number | 133220-86-7 | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Data not available for this specific isomer. The related isomer, 4-Chloro-2-fluorocinnamic acid, has a melting point of 213-216 °C. | N/A |
| Predicted XLogP3 | 2.9 | N/A |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 2 | N/A |
Spectroscopic Data
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and carboxylic acid protons. The coupling constants of the vinyl protons will be indicative of the trans (E) configuration, which is the more stable isomer.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | broad singlet |
| Vinylic Protons (-CH=CH-) | 6.0 - 8.0 | doublets |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | multiplets |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons, and the aromatic carbons. The positions of the aromatic carbon signals will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (-C=O) | 165 - 175 |
| Vinylic (-C=C-) | 115 - 150 |
| Aromatic (Ar-C) | 110 - 140 |
| Aromatic (Ar-C-Cl) | 130 - 140 |
| Aromatic (Ar-C-F) | 155 - 165 (doublet due to C-F coupling) |
Expected IR Spectral Data
The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 |
| C=C stretch (Alkene) | 1625 - 1645 |
| C-Cl stretch | 700 - 800 |
| C-F stretch | 1000 - 1400 |
Experimental Protocols
The synthesis of this compound can be achieved through established synthetic methodologies for cinnamic acid derivatives, primarily the Knoevenagel condensation.
Synthesis via Knoevenagel Condensation
This method involves the condensation of 2-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst.
Materials:
-
2-chloro-4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash it with cold water.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-Depth Technical Guide to 2-Chloro-4-fluorocinnamic Acid
This technical guide provides a detailed overview of the molecular structure and properties of 2-Chloro-4-fluorocinnamic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Molecular and Physicochemical Data
The quantitative properties of this compound are summarized in the table below, offering a clear comparison of its key molecular descriptors.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClFO₂ | [1][2][3] |
| Molecular Weight | 200.59 g/mol | [1][3][4] |
| Monoisotopic Mass | 200.00403 Da | [2] |
| CAS Number | 133220-86-7 | [1][3][5] |
| Purity | ≥95% - 98% | [1][5] |
| Melting Point | 213-216 °C | [4] |
| SMILES | O=C(O)/C=C/C1=CC=C(F)C=C1Cl | [1] |
| InChI | InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | [2] |
| Synonym | (E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | [1][2] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds between them, highlighting the substituted phenyl ring and the acrylic acid moiety.
Caption: 2D structure of this compound.
This document is intended for informational purposes for a technical audience. For experimental use, please refer to peer-reviewed protocols and safety data sheets.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C9H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 3. 133220-86-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Chloro-2-fluorocinnamic acid, predominantly trans 96 312693-55-3 [sigmaaldrich.com]
- 5. 2abiotech.net [2abiotech.net]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorocinnamic Acid from 2-chloro-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for producing 2-Chloro-4-fluorocinnamic acid, a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. The synthesis commences with the readily available starting material, 2-chloro-4-fluorotoluene, and proceeds through a two-step process involving oxidation followed by a condensation reaction. This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic workflow.
Synthetic Strategy Overview
The conversion of 2-chloro-4-fluorotoluene to this compound is efficiently achieved in two primary stages.
-
Oxidation of 2-chloro-4-fluorotoluene: The methyl group of the starting material is first oxidized to an aldehyde, yielding the key intermediate, 2-chloro-4-fluorobenzaldehyde. Several methods exist for this transformation, including side-chain chlorination followed by hydrolysis, which is a common industrial approach.[1][2]
-
Knoevenagel Condensation: The intermediate aldehyde, 2-chloro-4-fluorobenzaldehyde, is then condensed with malonic acid. This reaction, a variant of the Knoevenagel condensation known as the Doebner modification, utilizes a basic catalyst in a suitable solvent to form the α,β-unsaturated carboxylic acid, this compound, with the concurrent elimination of water and carbon dioxide.[3]
The overall synthetic pathway is illustrated below.
Figure 1: Overall synthetic workflow from 2-chloro-4-fluorotoluene to the target acid.
Experimental Protocols
The following sections provide detailed methodologies for each major step of the synthesis.
This stage involves the oxidation of the methyl group of 2-chloro-4-fluorotoluene. The protocol described here is based on a side-chain chlorination followed by hydrolysis, a method suitable for large-scale production.[1]
Protocol: Side-Chain Chlorination and Hydrolysis
-
Chlorination:
-
Charge a reaction vessel equipped with a stirrer, reflux condenser, gas inlet tube, and a UV lamp with 2-chloro-4-fluorotoluene.
-
Heat the vessel to a temperature between 150-180°C.[2]
-
Under UV irradiation, introduce chlorine gas (Cl₂) at a steady rate (e.g., 5–200 mL/min).[1] The amount of chlorine gas should be 2.0 to 3.0 times the molar equivalent of the starting toluene derivative.[1]
-
Monitor the reaction progress using Gas Chromatography (GC) until the desired degree of chlorination (predominantly 2-chloro-4-fluoro-dichlorotoluene) is achieved.
-
Once the reaction is complete, cool the mixture to room temperature and purge the system with nitrogen gas to remove any residual chlorine.[1] The resulting crude product is 2-chloro-4-fluoro-dichlorotoluene.
-
-
Hydrolysis:
-
To the crude chlorinated mixture, add a suitable catalyst, such as an iron-based solid superacid.[2]
-
Maintain the reaction temperature at 150-180°C.[2]
-
Slowly add water dropwise over 2-3 hours.[2]
-
After the addition is complete, continue stirring at the same temperature for an additional 4 hours to ensure complete conversion.[2]
-
Monitor the reaction by GC to confirm the complete consumption of the chlorinated intermediates.
-
-
Purification:
This stage employs the Doebner modification of the Knoevenagel condensation.[3] 2-Chloro-4-fluorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst.
Protocol: Knoevenagel Condensation
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.1-1.5 equivalents) in pyridine, which acts as both the solvent and catalyst.[5][6]
-
To this solution, add 2-Chloro-4-fluorobenzaldehyde (1 equivalent).
-
Add a catalytic amount of piperidine (e.g., 2 drops) to the mixture.[5]
-
-
Condensation and Decarboxylation:
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.[6] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool.
-
Slowly pour the reaction solution into a beaker containing a mixture of ice and concentrated hydrochloric acid (HCl) with vigorous stirring.[5] This will neutralize the pyridine and precipitate the crude product.
-
Continue adding HCl until the solution is acidic (test with pH paper).
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any inorganic salts and residual pyridine hydrochloride.[5]
-
-
Purification:
-
The crude this compound is most effectively purified by recrystallization.[7] A common and effective solvent system is an ethanol/water mixture.[7][8]
-
Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure crystals.[8]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry in a vacuum oven.
-
Data Presentation
The following tables summarize quantitative data derived from literature for the synthesis and its key intermediate steps.
Table 1: Summary of Reaction Conditions and Yields
| Reaction Stage | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Oxidation | 2-Chloro-4-fluorotoluene, Cl₂, H₂O | UV light, Solid Superacid | None | 150 - 180 | 6 - 10 | ~79% (for aldehyde)[1] |
| Condensation | 2-Chloro-4-fluorobenzaldehyde, Malonic Acid | Piperidine | Pyridine | Reflux | 2 - 4 | 70 - 85%[6] |
Table 2: Physical and Chemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-4-fluorotoluene | 452-73-3 | C₇H₆ClF | 144.57 | - | ~159 |
| 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 | C₇H₄ClFO | 158.56 | 60 - 63[9] | 118-120 / 50 mmHg[9] |
| This compound | 133220-86-7 | C₉H₆ClFO₂ | 200.59[10] | ~208 - 212[8] | - |
Mandatory Visualization
The logical relationship between the purification steps for the final product is outlined below. This workflow emphasizes the separation of the acidic product from common impurities.
Figure 2: Logical workflow for the purification of this compound.
This guide provides a foundational framework for the synthesis, purification, and analysis of this compound. Researchers should note that optimization of reaction conditions may be necessary depending on the scale and specific laboratory conditions.
References
- 1. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. chemrj.org [chemrj.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alkalisci.com [alkalisci.com]
- 10. chemscene.com [chemscene.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Halogenated Cinnamic Acids
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities and low toxicity.[1][2] The introduction of halogen substituents (F, Cl, Br, I) onto the cinnamic acid scaffold is a key strategy for modulating its physicochemical properties, thereby enhancing its pharmacokinetic profile and therapeutic potential.[1][3] Halogenation can significantly alter acidity, solubility, lipophilicity, and crystal packing, which in turn influences the compound's biological activity, including antimicrobial and anticancer effects.[1][3][4] This guide provides a comprehensive overview of the core physicochemical properties of halogenated cinnamic acids, detailed experimental protocols for their determination, and visualizations of relevant pathways and workflows.
Core Physicochemical Properties
The properties of halogenated cinnamic acids are heavily influenced by the nature of the halogen, its position on the phenyl ring, and the overall molecular structure.[1]
Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter affecting solubility and biological interactions. Halogen substitution, particularly on the aromatic ring, influences the pKa value. Generally, electron-withdrawing halogen substituents tend to increase acidity (lower pKa) compared to the parent cinnamic acid.
| Compound | pKa Value | Notes |
| Cinnamic Acid | ~4.44[5] | Reference compound. |
| 2-Chlorocinnamic Acid | ~4.23[6] | The ortho-chloro substituent increases acidity. |
| Benzoic Acid | 4.2[7] | For comparison. |
Solubility
Solubility in both aqueous and organic media is fundamental for drug delivery and formulation. Halogenated cinnamic acids are generally sparingly soluble in water but show good solubility in many organic solvents.[5][6][8] Their aqueous solubility is highly pH-dependent; converting the carboxylic acid to its carboxylate salt at a pH above the pKa significantly increases solubility.[6]
| Compound | Solvent | Solubility |
| Cinnamic Acid | Water | 0.5 g/L (sparingly soluble)[5] |
| 2-Chlorocinnamic Acid | Water | Sparingly soluble to insoluble at neutral/acidic pH[6] |
| 2-Chlorocinnamic Acid | Ethanol, Acetone, DMSO | Soluble[6] |
| 2-Hydroxycinnamic Acid | Water, Alcohols | Expected to be soluble[9] |
| 2-Hydroxycinnamic Acid | Hexane | Limited solubility[9] |
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial determinant of a molecule's ability to cross biological membranes. Halogenation generally leads to a significant increase in the lipophilicity of cinnamic acid derivatives, a feature often desired in the development of novel lipophilic antioxidants and other therapeutic agents.[4][10]
Crystallographic Data
The solid-state structure, determined by X-ray crystallography, reveals how halogen substitution impacts molecular packing and intermolecular interactions. A common feature is the formation of hydrogen-bonded dimers between carboxylic acid groups.[11] Halogen atoms introduce additional weak intermolecular interactions, such as C-H···F, F···F, and halogen···halogen contacts, which influence the overall crystal packing, often leading to sheet-like motifs instead of the herringbone arrangement seen in unsubstituted trans-cinnamic acid.[11]
| Compound | Crystal System | Space Group | Key Interactions |
| trans-Cinnamic Acid | Monoclinic | P2₁/n | Carboxylic acid dimers, Herringbone packing.[11] |
| trans-4-Chlorocinnamic Acid | Monoclinic | P2₁/c | Carboxylic acid dimers, Sheet-like packing, Halogen interactions.[11] |
| trans-4-Bromocinnamic Acid | Monoclinic | P2₁/c | Carboxylic acid dimers, Sheet-like packing, Halogen interactions.[11][12] |
| trans-3,4-Difluorocinnamic Acid | Monoclinic | P2₁/n | Carboxylic acid dimers, C-H···F and F···F contacts.[11] |
Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and characterization of halogenated cinnamic acids.
UV-Visible (UV-Vis) Spectroscopy: The absorption maxima (λmax) are influenced by substituents on the aromatic ring.[13] The π-electron system extending from the phenyl ring to the carboxylic acid group gives rise to characteristic UV absorption bands.[14]
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Cinnamic Acid | ~273[13] | ~215[13] | Methanol[13] |
| p-Coumaric Acid | ~310[13] | ~228[13] | Various[13] |
| Caffeic Acid | ~323[13] | ~245[13] | Water (pH 7.4)[13] |
| Ferulic Acid | ~321[13] | ~235[13] | Methanol/Water[13] |
Infrared (IR) Spectroscopy: Provides information on functional groups. Key vibrations include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C=C stretch of the alkene and aromatic ring, and C-X stretches for the halogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed molecular structure, including the position and number of halogen substituents on the aromatic ring.[13][15]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
Synthesis of Halogenated Cinnamic Acids
A common route involves the Knoevenagel condensation or Perkin reaction to form the cinnamic acid scaffold, followed by halogenation.[16][17]
Example: Synthesis of p-Chlorocinnamic Acid (Perkin Reaction Variant) [17]
-
Reaction Setup: Aromatic aldehydes and aliphatic carboxylic acids are refluxed in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), pyridine, and N-methyl-2-pyrolidinone (NMP) as a solvent.
-
Reaction Conditions: The mixture is heated at 180-190°C for 8-12 hours.
-
Workup: After cooling, the reaction mixture is treated with a 20% HCl solution to adjust the pH to 1-2, causing the product to precipitate.
-
Purification: The precipitate is stirred under ice cooling, filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water) can be performed for further purification.
pKa Determination (Potentiometric Titration)
-
Sample Preparation: Accurately weigh and dissolve the halogenated cinnamic acid in a suitable solvent mixture (e.g., water/ethanol) to a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Solubility Determination (Isothermal Shake-Flask Method)[18]
-
Equilibration: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed flask.
-
Shaking: Agitate the flask in a constant temperature water bath (e.g., 298.15 K) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: Allow the suspension to settle. Withdraw a sample of the supernatant and filter it (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.
Crystal Structure Analysis (Single-Crystal X-ray Diffraction)[11]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate or ethanol).[11]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a specific temperature (e.g., 120 K, 240 K, or 300 K).[12]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Visualizations: Pathways and Workflows
Biosynthesis and Potential Interactions
Cinnamic acids are key intermediates in the phenylpropanoid pathway in plants.[18] Halogenated derivatives may interact with this pathway, potentially through feedback inhibition of enzymes like phenylalanine ammonia-lyase (PAL).[1]
Caption: Phenylpropanoid pathway and potential feedback inhibition by halogenated cinnamic acids.
Quorum Sensing Interference
Some cinnamic acid derivatives can interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence.[18] Halogenation can enhance this activity, representing a potential mechanism for their antimicrobial effects.
Caption: Hypothetical interference of halogenated cinnamic acids with bacterial quorum sensing.
Experimental Workflow
The evaluation of novel halogenated cinnamic acid derivatives follows a systematic process from synthesis to biological characterization.
Caption: A typical workflow for the evaluation of halogenated cinnamic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 8. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic analysis of cinnamic acid using quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biosynthesis Pathways of Halogenated Cinnamic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated natural products are a diverse class of secondary metabolites with significant potential for drug discovery and development, often exhibiting enhanced biological activity compared to their non-halogenated counterparts. Cinnamic acids, central intermediates in the plant phenylpropanoid pathway, are precursors to a vast array of compounds, including flavonoids, lignans, and stilbenes. The intersection of these two fields—the biosynthesis of halogenated cinnamic acids—represents an exciting frontier in natural product chemistry and synthetic biology.
This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways for halogenated cinnamic acids. It details the core enzymatic steps, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the underlying biochemical processes through pathway and workflow diagrams. While the natural occurrence of these specific compounds is still an area of active investigation, this document consolidates current knowledge on the enzymatic machinery capable of their synthesis to support further research.
Core Biosynthesis of the Cinnamic Acid Scaffold
The formation of the cinnamic acid backbone is the initial step and a prerequisite for any subsequent halogenation. This process is the entry point of the ubiquitous phenylpropanoid pathway.
The Phenylpropanoid Pathway: Gateway to Cinnamic Acid
The biosynthesis begins with the aromatic amino acid L-phenylalanine. A key enzyme, Phenylalanine Ammonia-Lyase (PAL), catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is the committed step for diverting carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites. Following its formation, cinnamic acid can be further hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid, another key precursor for various derivatives.
Figure 1: The initial steps of the phenylpropanoid pathway.
Enzymatic Halogenation of Cinnamic Acid
The incorporation of a halogen atom onto the cinnamic acid scaffold is catalyzed by a class of enzymes known as halogenases. This step is crucial for generating the final halogenated product. While a wide variety of halogenated compounds have been isolated from marine organisms, specific data on naturally occurring halogenated cinnamic acids remain relatively sparse. However, based on the known mechanisms of halogenase enzymes, a proposed pathway can be constructed. Halogenases typically act on electron-rich aromatic compounds, making cinnamic acid a plausible substrate. Two major classes of halogenases are primarily responsible for electrophilic halogenation in nature: Flavin-Dependent Halogenases and Vanadium-Dependent Haloperoxidases.
Figure 2: Generalized enzymatic halogenation of cinnamic acid.
Flavin-Dependent Halogenases (FDHs)
Flavin-dependent halogenases are a well-studied class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds. They are typically two-component systems, requiring a separate flavin reductase to supply the halogenase with reduced flavin adenine dinucleotide (FADH₂).
Mechanism:
-
FAD Reduction: A flavin reductase utilizes NAD(P)H to reduce FAD to FADH₂.
-
Peroxyflavin Formation: The halogenase binds FADH₂ and reacts it with molecular oxygen (O₂) to form a reactive C4a-peroxyflavin intermediate.
-
Hypohalous Acid Generation: This peroxyflavin species reacts with a halide ion (Cl⁻, Br⁻, or I⁻) to generate the corresponding hypohalous acid (HOX).
-
Substrate Halogenation: The highly reactive HOX is believed to travel through a ~10 Å long tunnel within the enzyme to the substrate-binding site. Here, it is presented to the substrate, often facilitated by a key lysine residue, which may form a transient haloamine intermediate to control reactivity and ensure regioselectivity. The substrate is then halogenated via an electrophilic aromatic substitution mechanism.
Figure 3: Catalytic cycle of a flavin-dependent halogenase (FDH).
Vanadium-Dependent Haloperoxidases (V-HPOs)
Found in marine algae, fungi, and bacteria, V-HPOs are robust enzymes that utilize a vanadate (VO₄³⁻) prosthetic group to catalyze halogenation. Unlike FDHs, they use hydrogen peroxide (H₂O₂) as the oxidant.
Mechanism: The catalytic cycle of V-HPOs is generally described by a Bi Bi ping-pong mechanism.
-
Peroxide Binding: The enzyme in its resting V(V) state first binds hydrogen peroxide, forming a peroxo-vanadate intermediate.
-
Halide Oxidation: A halide ion (X⁻) then performs a nucleophilic attack on an electrophilic oxygen of the bound peroxide. This two-electron oxidation generates the corresponding hypohalous acid (HOX) and restores the enzyme to its resting state.
-
Non-specific Halogenation: The generated HOX is typically released into the solvent and can react non-specifically with suitable organic substrates. However, some bacterial V-HPOs have evolved mechanisms for site-specific halogenation, suggesting substrate binding and controlled halogen transfer can occur. V-HPOs have been shown to be capable of halogenating trans-cinnamic acid.
Figure 4: Catalytic cycle of a vanadium-dependent haloperoxidase (V-HPO).
Quantitative Data Summary
The efficiency of biosynthetic pathways is determined by the kinetic properties of the involved enzymes and the overall metabolic flux. This section summarizes available quantitative data for key enzymes and reported product conversions.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
|---|---|---|---|---|
| Petroselinum crispum (Parsley) | L-Phenylalanine | 230 | 216 | |
| Rhodosporidium toruloides | L-Phenylalanine | 32 - 640 | 1.8 - 29 | |
| Sorghum bicolor (Sorghum) | L-Phenylalanine | 10.7 | 1.05 |
| Sorghum bicolor (Sorghum) | L-Tyrosine | 114 | 0.01 | |
Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.
Table 2: Halogenase Activity and Product Conversion
| Enzyme | Substrate | Halide | Product | Conversion Rate | Reference |
|---|---|---|---|---|---|
| RebH (FDH) | Tryptophan | Cl⁻ | 7-Cl-Tryptophan | High (native) | |
| PyrH Mutants (FDH) | eGFP-GGW (peptide) | Cl⁻/Br⁻ | Halogenated peptide | up to 90% | |
| V-HPO | Thymol | Br⁻ | Bromothymol | >95% |
| Evolved RebH (FDH) | 1-Phenylpiperazine | Br⁻ | 4-Bromo-1-phenylpiperazine | ~70% | |
Note: Data on the direct halogenation of cinnamic acid is limited; this table provides examples of halogenase activity on various aromatic substrates to indicate catalytic potential.
Experimental Protocols
This section provides detailed methodologies for the analysis of halogenated cinnamic acids and for assaying the activity of the key enzymes involved in their biosynthesis.
Protocol 1: Extraction and Analysis of Halogenated Cinnamic Acids
This protocol is adapted for the extraction and analysis of halogenated cinnamic acids from biological matrices, such as plant or algal tissues.
1. Sample Preparation: a. Collect fresh samples and transport them on ice. b. Clean samples thoroughly with appropriate solvent (e.g., seawater for marine samples) to remove debris. c. Flash-freeze the samples in liquid nitrogen and lyophilize to a constant dry weight. d. Grind the dried tissue into a fine powder using a mortar and pestle.
2. Extraction: a. Weigh approximately 100 mg of dried powder into a microcentrifuge tube. b. Add 1 mL of extraction solvent (e.g., 80% methanol in water). c. Vortex vigorously for 1 minute, then sonicate in a water bath for 30 minutes at room temperature. d. Centrifuge at 14,000 x g for 15 minutes. e. Carefully collect the supernatant. Repeat the extraction on the pellet two more times. f. Pool the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or centrifugal vacuum concentrator). g. Re-dissolve the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.
3. HPLC-MS/MS Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS), preferably with tandem MS (MS/MS) capabilities.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be: 0-5 min, 5% B; 5-35 min, 5-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B; 45-50 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) to monitor absorbance (e.g., at 280 nm and 310 nm) and MS in both positive and negative ion modes.
-
Quantification: Generate calibration curves using authentic standards of the target halogenated cinnamic acids. If standards are unavailable, semi-quantification can be performed using a non-halogenated cinnamic acid standard.
Figure 5: General experimental workflow for the analysis of halogenated cinnamic acids.
Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the rate of trans-cinnamic acid formation from L-phenylalanine.
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.8.
-
Substrate Solution: 50 mM L-phenylalanine in Assay Buffer.
-
Enzyme Extract: Purified or crude protein extract containing PAL.
-
Stopping Solution: 6 M HCl.
2. Procedure: a. Prepare a reaction mixture in a 1.5 mL microcentrifuge tube containing 800 µL of Assay Buffer and 100 µL of Substrate Solution. b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 100 µL of the enzyme extract. Mix gently. d. Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 50 µL of Stopping Solution. f. Prepare a "blank" by adding the Stopping Solution before the enzyme extract. g. Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.
3. Measurement: a. Transfer the supernatant to a UV-transparent cuvette. b. Measure the absorbance at 290 nm (A₂₉₀). The formation of trans-cinnamic acid results in an increase in absorbance at this wavelength. c. Calculate the concentration of cinnamic acid produced using its molar extinction coefficient (ε₂₉₀ ≈ 10,000 M⁻¹cm⁻¹). d. Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Protocol 3: General Flavin-Dependent Halogenase (FDH) Activity Assay
This protocol describes a general method for determining FDH activity using HPLC to monitor substrate consumption and product formation.
1. Reagents:
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.5.
-
Substrates: 10 mM stock of cinnamic acid (or other aromatic substrate) in DMSO; 50 mM stock of NaCl or NaBr in water.
-
Cofactors: 10 mM FAD stock in water; 20 mM NADH stock in buffer.
-
Enzymes: Purified FDH and its cognate flavin reductase (e.g., RebF).
-
Regeneration System (Optional but Recommended): Glucose and glucose dehydrogenase to regenerate NADH.
-
Quenching Solution: Acetonitrile or Methanol (1:1 volume with the reaction).
2. Procedure: a. In a microcentrifuge tube, set up the reaction mixture (final volume 100 µL):
- 50 mM Phosphate buffer, pH 7.5
- 10 µM FDH
- 3 µM Flavin Reductase
- 10 µM FAD
- 2 mM NADH
- 50 mM NaCl or NaBr
- (Optional: 20 mM glucose, 1 U glucose dehydrogenase) b. Pre-incubate the mixture at room temperature for 5 minutes. c. Initiate the reaction by adding the aromatic substrate to a final concentration of 1-2 mM. d. Incubate at room temperature (or optimal temperature for the enzyme) overnight with gentle mixing. e. Stop the reaction by adding 100 µL of cold acetonitrile or methanol. f. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated enzymes.
3. Measurement: a. Analyze the supernatant by HPLC-MS as described in Protocol 1. b. Monitor the depletion of the cinnamic acid peak and the appearance of new peaks corresponding to the halogenated product(s). c. Confirm the identity of the product by its mass-to-charge ratio (m/z), looking for the characteristic isotopic pattern of chlorine (M, M+2 in a ~3:1 ratio) or bromine (M, M+2 in a ~1:1 ratio). d. Quantify the conversion by integrating the peak areas of the substrate and product.
Conclusion and Future Directions
The biosynthesis of halogenated cinnamic acids is a compelling area of research with significant implications for drug development and biotechnology. The core pathway for producing the cinnamic acid scaffold is well-established. The subsequent halogenation, while not extensively documented for cinnamic acid itself in nature, can be achieved by leveraging the known catalytic machinery of halogenases, particularly FDHs and V-HPOs. The development of engineered pathways and the application of directed evolution to these enzymes will be crucial for producing novel halogenated compounds with tailored properties.
Future research should focus on:
-
Discovery: Screening marine and terrestrial organisms to identify novel, naturally occurring halogenated cinnamic acids and the enzymes responsible for their production.
-
Engineering: Applying protein and metabolic engineering to improve the efficiency, substrate scope, and regioselectivity of known halogenases towards cinnamic acid and its derivatives.
-
Application: Investigating the biological activities of newly synthesized halogenated cinnamic acids to uncover their therapeutic potential.
This guide provides a foundational framework for professionals in the field to advance the study of these intriguing natural products, paving the way for the discovery and development of next-generation pharmaceuticals and biochemicals.
Spectroscopic and Spectrometric Characterization of 2-Chloro-4-fluorocinnamic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-Chloro-4-fluorocinnamic acid (C₉H₆ClFO₂), a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a standardized workflow for the structural elucidation of this and similar compounds.
Introduction
This compound is a halogenated derivative of cinnamic acid. The introduction of chloro and fluoro substituents onto the phenyl ring significantly influences its electronic properties, reactivity, and potential biological activity. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a thorough analysis using modern spectroscopic techniques. This guide presents a compilation of expected data for this molecule.
Spectroscopic Data
The following tables summarize the predicted and expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the vinylic, aromatic, and carboxylic acid protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - |
| Vinylic Proton (α to COOH) | 6.4 - 6.6 | Doublet | ~16.0 |
| Vinylic Proton (β to COOH) | 7.6 - 7.8 | Doublet | ~16.0 |
| Aromatic Proton (H-3) | 7.8 - 8.0 | Doublet of Doublets | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| Aromatic Proton (H-5) | 7.2 - 7.4 | Triplet of Doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| Aromatic Proton (H-6) | 7.6 - 7.8 | Doublet of Doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The presence of the fluorine atom will result in through-bond C-F coupling, which can be observed in the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 167 - 169 |
| Vinylic Carbon (α to COOH) | 118 - 122 |
| Vinylic Carbon (β to COOH) | 140 - 145 |
| Aromatic Carbon (C-1) | 130 - 133 (d, J(C-F) ≈ 3-5 Hz) |
| Aromatic Carbon (C-2) | 135 - 138 (d, J(C-F) ≈ 8-10 Hz) |
| Aromatic Carbon (C-3) | 115 - 118 (d, J(C-F) ≈ 21-23 Hz) |
| Aromatic Carbon (C-4) | 162 - 165 (d, J(C-F) ≈ 250-255 Hz) |
| Aromatic Carbon (C-5) | 114 - 117 (d, J(C-F) ≈ 21-23 Hz) |
| Aromatic Carbon (C-6) | 130 - 133 (d, J(C-F) ≈ 8-10 Hz) |
Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet arising from C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and key adducts are presented below.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 200.00 |
| [M-H]⁻ | 198.99 |
| [M+H]⁺ | 201.01 |
| [M+Na]⁺ | 222.99 |
| [M+K]⁺ | 238.96 |
Note: The molecular weight of this compound is 200.59 g/mol . The m/z values reflect the most abundant isotopes.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
-
The sample is placed in the magnet and the field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
For LC-MS analysis, the stock solution can be injected directly or after a simple dilution.
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
The analysis can be performed on a mass spectrometer equipped with an electrospray ionization source.
-
The instrument can be operated in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility of 2-Chloro-4-fluorocinnamic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds with significant interest in pharmaceutical and materials science research. Understanding the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening processes. This technical guide provides a comprehensive overview of the available solubility data for structurally related compounds, outlines a detailed experimental protocol for determining the solubility of this compound, and presents a logical workflow for this determination.
While specific quantitative solubility data for this compound is not extensively available in the public domain, data for analogous compounds such as 4-Fluorocinnamic acid and 2-Chlorocinnamic acid can provide valuable insights into its expected solubility profile.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFO₂ | [1][2] |
| Molecular Weight | 200.59 g/mol | [1] |
| CAS Number | 133220-86-7 | [1] |
| Predicted LogP | 2.5769 | [1] |
Solubility of Structurally Related Compounds
The following tables summarize the known solubility of 4-Fluorocinnamic acid and 2-Chlorocinnamic acid in various organic solvents. This information can serve as a useful reference for solvent selection in studies involving this compound.
Table 1: Qualitative Solubility of 4-Fluorocinnamic Acid
| Solvent | Solubility |
| Water | Limited / Slightly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Readily dissolves |
Source: Information compiled from descriptive literature.[3][4]
Table 2: Quantitative Solubility of 2-Chlorocinnamic Acid
The solubility of 2-Chlorocinnamic acid has been determined across a range of temperatures in sixteen organic solvents. The study revealed that solubility increases with temperature in all tested solvents.[5][6]
| Solvent | Temperature Range (°C) |
| Alcohols (e.g., Methanol, Ethanol) | 272.15–321.55 K (-0.99 to 48.4 °C) |
| Esters (e.g., Ethyl Acetate) | 272.15–321.55 K (-0.99 to 48.4 °C) |
| Ketones (e.g., Acetone) | 272.15–321.55 K (-0.99 to 48.4 °C) |
| Toluene | 272.15–321.55 K (-0.99 to 48.4 °C) |
| Acetonitrile | 272.15–321.55 K (-0.99 to 48.4 °C) |
Note: For detailed quantitative data from this study, including mole fraction solubility at specific temperatures, it is recommended to consult the original research article.[5][6]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the gravimetric method used for 2-Chlorocinnamic acid.[5][6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic water bath with temperature control (±0.1 K)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.0001 g)
-
Drying oven
-
Syringes with filters (e.g., 0.45 µm PTFE)
Procedure
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial.
-
Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture continuously using a magnetic stirrer to facilitate the dissolution process and ensure the solution reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-48 hours).
-
Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for a sufficient period (e.g., 2-4 hours) while maintaining the temperature.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dissolved solid is achieved.
-
Calculation: The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved this compound
-
M₁ is the molar mass of this compound
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
Data Correlation: Repeat the experiment at different temperatures to obtain the temperature-dependent solubility profile. The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the Buchowski–Ksiazaczak λh equation.[5][6]
Experimental Workflow
Caption: Gravimetric method workflow for solubility determination.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. While direct quantitative data is sparse, the solubility behavior of analogous compounds provides a valuable starting point for solvent selection. The detailed experimental protocol and workflow presented in this guide offer a robust framework for the systematic determination of its solubility, enabling researchers to generate the necessary data for their specific applications. The dissolution process for similar compounds has been shown to be endothermic and entropy-driven, suggesting that solubility is likely to increase with temperature.[6]
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C9H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Determination of 2âChlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
(2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate characterization
An In-depth Technical Guide on the Characterization of Ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate, a halogenated cinnamic acid ester. Cinnamic acid derivatives are a significant class of compounds in medicinal chemistry and materials science. This document outlines a proposed synthetic protocol and predicted analytical and spectroscopic data, offering a foundational reference for the synthesis, purification, and identification of this compound. The information herein is compiled from established chemical principles and spectroscopic data from structurally analogous molecules, given the absence of dedicated published literature for this specific ester.
Introduction
Cinnamic acid and its derivatives are naturally occurring and synthetically accessible compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of halogen substituents onto the phenyl ring can significantly modulate the electronic properties and biological activity of these molecules. The compound ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate incorporates both chloro and fluoro substituents, making it a molecule of interest for further investigation in drug discovery and materials science. This guide details its synthesis and predicted characterization parameters.
Proposed Synthesis
A reliable method for the synthesis of ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone.[1][2][3][4] In this case, 2-chloro-4-fluorobenzaldehyde is reacted with diethyl malonate in the presence of a base like piperidine, followed by saponification and decarboxylation, and finally esterification. A more direct approach is the Wittig reaction, which is also a common method for forming carbon-carbon double bonds.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
2-chloro-4-fluorobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Pyridine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄) (catalytic amount)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 2-chloro-4-fluorobenzaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and piperidine (0.1 equivalents) in pyridine (2-3 volumes) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous mixture is acidified with concentrated HCl to a pH of approximately 1-2, resulting in the precipitation of the intermediate dicarboxylic acid.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude intermediate is then heated at a temperature above its melting point until the evolution of CO₂ ceases, yielding the crude (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid.
-
The crude acid is then dissolved in ethanol, and a catalytic amount of concentrated H₂SO₄ is added.
-
The mixture is refluxed for 8-12 hours.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude ethyl (2E)-3-(2-chloro-4-fluorophenyl)prop-2-enoate.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of Synthetic Workflow
References
A Technical Guide to Substituted Cinnamic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cinnamic acid derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as the foundational scaffold for these derivatives.[1] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, allows for a wide range of chemical modifications, leading to a diverse array of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects.[1] The therapeutic potential of these derivatives is often linked to the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. This guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of substituted cinnamic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Synthesis of Substituted Cinnamic Acid Derivatives
The synthesis of substituted cinnamic acid derivatives can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the nature of the functional groups involved.
Representative Synthesis Protocols
1. Synthesis of Ferulic Acid Amides
Ferulic acid, a common hydroxycinnamic acid, can be converted to its corresponding amides to enhance its biological activity. A general procedure involves the activation of the carboxylic acid group followed by reaction with an appropriate amine.
-
Materials: Ferulic acid, Thionyl chloride, Tetrahydrofuran (THF), Substituted amine (R-NH2), Sodium bicarbonate solution, Ethyl acetate, Hexane, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
To a solution of ferulic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (1 equivalent) and heat the mixture at 60°C for 1 hour to form the acid chloride.
-
After cooling, the excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is dissolved in THF and cooled to 0-10°C.
-
The desired amine (1 equivalent) is added dropwise to the solution while stirring.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure ferulic acid amide.[2]
-
2. Synthesis of Ferulic Acid Esters
Esterification of the carboxylic acid group of ferulic acid is another common modification to increase lipophilicity and potentially enhance bioactivity.
-
Materials: Ferulic acid, Corresponding alcohol (R'-OH), Concentrated sulfuric acid, Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
Dissolve ferulic acid (1 equivalent) in the desired alcohol (e.g., n-propyl alcohol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Purify the crude ester by column chromatography on silica gel using an ethyl acetate/hexane solvent system.[2][3]
-
Below is a generalized workflow for the synthesis of cinnamic acid amides and esters.
Biological Activities and Structure-Activity Relationships
Substituted cinnamic acid derivatives exhibit a broad spectrum of pharmacological activities. The potency and selectivity of these compounds are highly dependent on their structural features.
Anticancer Activity
Numerous studies have demonstrated the potential of cinnamic acid derivatives as anticancer agents, with activity against various cancer cell lines.[1]
Structure-Activity Relationship (SAR) Insights:
-
The presence of hydroxyl and methoxy groups on the phenyl ring is often crucial for cytotoxic activity.
-
Conversion of the carboxylic acid to amides or esters can modulate anticancer potency.
-
Electron-withdrawing groups on the phenyl ring can influence activity.
Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives (IC50 in µM)
| Compound/Derivative | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| Cinnamic Acid | >100 | >100 | >100 | >100 | [4] |
| Ferulic Acid | 85.3 | 76.4 | - | 92.1 | [2] |
| Caffeic Acid | 65.2 | 58.9 | 72.5 | 68.3 | [2] |
| p-Coumaric Acid | >100 | >100 | - | >100 | [2] |
| Compound 5a ¹ | - | 1.89 | - | - | [5] |
| Compound 55p ² | - | - | 0.85³ | - | [4] |
¹ 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid ² A β-carboline and N-hydroxycinnamamide hybrid ³ Value for Bel7402 cells
Antimicrobial Activity
Cinnamic acid and its derivatives have shown activity against a range of bacteria and fungi.
Structure-Activity Relationship (SAR) Insights:
-
Ester and amide derivatives often exhibit enhanced antimicrobial properties.
-
The lipophilicity of the molecule plays a role in its interaction with microbial cell membranes.
-
Specific substitutions, such as halogens on the phenyl ring, can increase activity.
Table 2: Antimicrobial Activity of Selected Cinnamic Acid Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |
| Cinnamic Acid | 250-1000 | 500-2000 | 125-500 | [2] |
| Ferulic Acid | 500 | >1000 | 250 | [2] |
| Caffeic Acid | 250 | 1000 | 125 | [2] |
| p-Coumaric Acid | 1000 | >1000 | 500 | [2] |
| Isobutyl cinnamate | 125 | 250 | 125 | [6] |
Antioxidant Activity
The antioxidant properties of cinnamic acid derivatives are well-documented and are primarily attributed to their ability to scavenge free radicals.
Structure-Activity Relationship (SAR) Insights:
-
The presence of phenolic hydroxyl groups is critical for radical scavenging activity.
-
The number and position of hydroxyl groups influence antioxidant capacity.
-
The propenoic acid side chain contributes to the stabilization of the resulting phenoxyl radical.
Anti-inflammatory Activity
Cinnamic acid derivatives can exert anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways.
Structure-Activity Relationship (SAR) Insights:
-
Inhibition of enzymes like cyclooxygenase-2 (COX-2) is a key mechanism.
-
Modulation of the NF-κB signaling pathway is a common mode of action.
Antidiabetic Activity
Certain cinnamic acid derivatives have shown potential in managing diabetes through various mechanisms, including the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[7][8]
Structure-Activity Relationship (SAR) Insights:
-
Substitutions on the phenyl ring, such as methoxy groups, can enhance α-glucosidase inhibitory activity.[7]
-
Esterification of the carboxylic acid group can also modulate activity.[7]
Table 3: α-Glucosidase Inhibitory Activity of Selected Cinnamic Acid Derivatives (IC50)
| Compound/Derivative | IC50 | Reference |
| p-Methoxycinnamic acid | - | [7][8] |
| Ethyl p-methoxycinnamate | - | [7][8] |
| Caffeic acid (intestinal maltase) | 0.74 mM | [9] |
| Ferulic acid (intestinal maltase) | 0.79 mM | [9] |
| Caffeic acid (DPP-IV) | 3.37 µM | [9] |
| Compound 6g ¹ | 28.51 nM | [10] |
¹ N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative with a meta-nitro substitution.
Neuroprotective Activity
Emerging research suggests that cinnamic acid derivatives may offer protection against neurodegenerative diseases.[1]
Structure-Activity Relationship (SAR) Insights:
-
The ability to cross the blood-brain barrier is a key consideration.
-
Antioxidant and anti-inflammatory properties contribute to their neuroprotective effects.
-
In one study, a cinnamic acid/cyclodextrin inclusion complex showed significant neuroprotection against MPP+-induced toxicity in SH-SY5Y cells, where the free acid did not.[11]
Experimental Protocols for Biological Assays
Standardized in vitro assays are crucial for evaluating the biological activities of substituted cinnamic acid derivatives.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: 96-well plates, cell culture medium, substituted cinnamic acid derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[12][13]
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Materials: 96-well plates, methanol, DPPH solution in methanol, substituted cinnamic acid derivatives, ascorbic acid (positive control).
-
Procedure:
-
Prepare a stock solution of the test compounds and ascorbic acid in methanol.
-
Create serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add the test compound solutions to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value is then determined.
-
Anti-inflammatory Activity: Protein Denaturation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.
-
Materials: Test tubes, bovine serum albumin (BSA), phosphate-buffered saline (PBS), substituted cinnamic acid derivatives, diclofenac sodium (positive control).
-
Procedure:
-
Prepare a reaction mixture containing BSA, PBS, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 51°C for 20 minutes.
-
Cool the mixture and measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
-
Signaling Pathways Modulated by Cinnamic Acid Derivatives
The biological effects of substituted cinnamic acid derivatives are often mediated by their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Some cinnamic acid derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[14]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Aberrant MAPK signaling is a common feature of many cancers.[14][] Cinnamic acid derivatives have been reported to modulate MAPK signaling, contributing to their anticancer effects.[16]
Conclusion and Future Perspectives
Substituted cinnamic acid derivatives represent a promising and versatile class of compounds with a wide range of therapeutic applications. The ability to readily modify their core structure allows for the fine-tuning of their biological activities and pharmacokinetic properties. The structure-activity relationships discussed in this guide provide a rational basis for the design of novel and more potent derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their drug-like properties, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of this chemical space is likely to yield new and effective treatments for a variety of diseases.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. CN103288752A - Cinnamic amide derivatives, their preparation methods and their application in preparation of bleeding stopping and stasis dissolving medicines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorocinnamic acid is a valuable intermediate in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its structure, which includes a carboxylic acid conjugated with a substituted aromatic ring, makes it a versatile building block for a variety of chemical transformations.[1][2] The Knoevenagel condensation offers a reliable and high-yield method for the synthesis of 2-Chlorocinnamic acid, reacting 2-chlorobenzaldehyde with an active methylene compound like malonic acid in the presence of a weak base.[1][3] This method is often favored over others, such as the Perkin reaction, due to its milder reaction conditions and high efficiency.[1]
Principle of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, 2-chlorobenzaldehyde) and a compound with an active methylene group (malonic acid), catalyzed by a weak base such as pyridine or piperidine.[1][4][5] The reaction proceeds through the deprotonation of the active methylene compound to form a nucleophilic enolate ion.[6] This enolate then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[6] Subsequent dehydration leads to the formation of the α,β-unsaturated product, 2-Chlorocinnamic acid, and is often accompanied by decarboxylation when malonic acid is used.[5][6]
Experimental Protocol
This protocol details the synthesis of 2-Chlorocinnamic acid via the Knoevenagel condensation of 2-chlorobenzaldehyde and malonic acid.
Materials:
-
2-Chlorobenzaldehyde
-
Malonic acid
-
Pyridine (catalyst)
-
Piperidine (catalytic amount, optional)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Ether (for work-up)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and vacuum flask
-
Filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzaldehyde (10 mmol, 1.40 g) and malonic acid (10 mmol, 1.04 g).[1]
-
Addition of Catalyst: Add pyridine (20 mL) to the flask to act as both the catalyst and solvent. A catalytic amount of piperidine (0.5 mL) can also be added to accelerate the reaction.[3]
-
Reaction: Heat the mixture to reflux using a heating mantle or a water bath for 4-6 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (20 mL).[2][3] This will protonate the carboxylate and cause the 2-Chlorocinnamic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3][7]
-
Washing: Wash the crude product with cold water to remove any remaining acid and other water-soluble impurities.[3][7] A small amount of cold ether can also be used to wash away unreacted 2-chlorobenzaldehyde and pyridine.[1]
-
Purification: The crude 2-Chlorocinnamic acid can be purified by recrystallization from a mixture of ethanol and water to yield a white to light yellow crystalline powder.[1][3][7]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.60 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 211-212 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol and ethyl acetate | [1] |
| CAS Number | 3752-25-8 | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of 2-Chlorocinnamic acid.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that anhydrous reagents and glassware were used, as moisture can interfere with the reaction.[7] The reaction time can also be extended to drive the reaction to completion. The steric hindrance from the ortho-chloro group might necessitate longer reaction times or slightly higher temperatures.[4]
-
Impure Product: The purity of the final product is highly dependent on the purification step. Thorough washing of the crude product is essential to remove unreacted starting materials and catalyst. Recrystallization is a highly effective method for obtaining pure 2-Chlorocinnamic acid.[7]
-
Side Reactions: While the Knoevenagel condensation is generally high-yielding, side reactions can occur. Using a weak base as a catalyst is crucial to avoid the self-condensation of the aldehyde.[4]
This application note provides a comprehensive guide for the synthesis of 2-Chlorocinnamic acid using the Knoevenagel condensation. By following the detailed protocol and considering the troubleshooting advice, researchers can efficiently produce this valuable chemical intermediate.
References
Application Notes and Protocols for 2-Chloro-4-fluorocinnamic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring phenylpropanoid. Cinnamic acid and its derivatives are recognized as versatile building blocks in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of both chloro and fluoro substituents on the phenyl ring of this compound can significantly influence its physicochemical properties, such as lipophilicity and electronic characteristics, thereby potentially enhancing the biological activity and pharmacokinetic profile of the resulting pharmaceutical compounds.
These application notes provide a comprehensive overview of the potential uses of this compound in the synthesis of pharmaceutical intermediates. Due to the limited specific data available for this compound, the experimental protocols and quantitative data presented herein are largely based on its close structural analogs, such as 2-chlorocinnamic acid and 4-chlorocinnamic acid. These protocols should serve as a foundational guide for researchers, with the understanding that optimization will be necessary for specific applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related analogs is presented in Table 1.
| Property | This compound | 2-Chlorocinnamic acid | 4-Chloro-2-fluorocinnamic acid |
| CAS Number | 133220-86-7[1] | 3752-25-8 | 202982-65-8 |
| Molecular Formula | C₉H₆ClFO₂[1] | C₉H₇ClO₂ | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol [1] | 182.60 g/mol | 200.59 g/mol |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder | White to almost white powder to crystal |
| Melting Point | Not specified | 211-212 °C | 213 - 217 °C |
| Purity | ≥95%[1] | - | ≥ 97% (GC) |
| Storage | 4°C[1] | Room Temperature | Room Temperature |
Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a versatile starting material for the synthesis of various pharmaceutical intermediates, leveraging the reactivity of its carboxylic acid group and the potential for modifications on the phenyl ring and the acrylic double bond.
Synthesis of Bioactive Amide Derivatives
Amide bond formation is a fundamental transformation in medicinal chemistry. This compound can be readily converted to its corresponding acid chloride, which can then be reacted with a wide range of amines to produce a library of cinnamamide derivatives. These derivatives have shown potential as anticancer and antimicrobial agents.[2]
Experimental Protocol: Synthesis of N-Aryl-2-chloro-4-fluorocinnamamides (General Procedure)
This protocol is adapted from the synthesis of N-Aryl-2-chlorocinnamamides.[3]
Step 1: Synthesis of 2-Chloro-4-fluorocinnamoyl Chloride
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene (e.g., 5 mL per gram of acid), add thionyl chloride (1.2 equivalents).
-
Heat the mixture at reflux for 2 hours, monitoring the reaction by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-Chloro-4-fluorocinnamoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the desired substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) (e.g., 10 mL per gram of aniline).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the crude 2-Chloro-4-fluorocinnamoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude N-Aryl-2-chloro-4-fluorocinnamamide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
| Step | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (based on analogs) |
| 1 | This compound, Thionyl chloride | Toluene | 2 hours | Reflux | High |
| 2 | 2-Chloro-4-fluorocinnamoyl chloride, Substituted aniline, Triethylamine | Dichloromethane | 4-6 hours | 0 °C to RT | Moderate to High |
Synthesis of Heterocyclic Scaffolds
The cinnamic acid scaffold can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules. For instance, substituted cinnamic acids can be precursors to quinoline derivatives, which exhibit a broad range of biological activities.
Conceptual Workflow for Quinoline Synthesis:
Caption: Conceptual workflow for the synthesis of quinoline derivatives.
Biological Activities and Signaling Pathways of Derivatives
Derivatives of chlorocinnamic acids have been investigated for a range of biological activities, offering potential therapeutic applications.
Anticancer Activity
Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[2]
Apoptosis Induction Pathway:
One of the key mechanisms involves the intrinsic (mitochondrial) pathway of apoptosis. This compound derivatives may modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Caption: Apoptosis induction pathway modulated by cinnamic acid derivatives.
Cell Cycle Arrest:
Certain derivatives can also induce cell cycle arrest, preventing the proliferation of cancer cells. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).
Caption: Mechanism of cell cycle arrest induced by cinnamic acid derivatives.
Antimicrobial Activity
Esters derived from 4-chlorocinnamic acid have shown promising antimicrobial and antifungal activities.[4] The mechanism is thought to involve the inhibition of essential microbial enzymes, such as 14α-demethylase in fungi. This suggests that derivatives of this compound could also be explored for the development of novel anti-infective agents.
Experimental Protocols for Synthesis of this compound
The following are general protocols for the synthesis of chlorocinnamic acids, which can be adapted for this compound starting from 2-chloro-4-fluorobenzaldehyde.
Knoevenagel-Doebner Condensation
This method involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-chloro-4-fluorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (e.g., 2 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the mixture at reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude solid, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Perkin Reaction
This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium salt of the corresponding acid.
Experimental Protocol:
-
Combine 2-chloro-4-fluorobenzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180°C for 5 hours with constant stirring.
-
Allow the mixture to cool to room temperature and then pour it into water.
-
Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
-
Once cooled, filter the crude this compound.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.
| Synthesis Method | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (based on analogs) |
| Knoevenagel-Doebner | 2-chloro-4-fluorobenzaldehyde, Malonic acid, Piperidine | Pyridine | 4-6 hours | Reflux | High |
| Perkin Reaction | 2-chloro-4-fluorobenzaldehyde, Acetic anhydride, Sodium acetate | None | 5 hours | 180°C | Moderate to High |
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel pharmaceutical intermediates. Its unique substitution pattern offers opportunities for the development of bioactive molecules with potentially enhanced properties. The provided protocols, based on closely related analogs, offer a solid starting point for researchers to explore the synthetic utility of this compound. Further investigation into the specific reactions and biological activities of this compound derivatives is warranted to fully realize its potential in drug discovery and development.
References
Application of 2-Chloro-4-fluorocinnamic Acid in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring compound found in plants. The introduction of halogen atoms, such as chlorine and fluorine, into the cinnamic acid structure can significantly modulate its biological activity, making it a molecule of interest for the development of novel agrochemicals.[1][2] While specific quantitative data for this compound is not extensively available in public literature, this document leverages data from structurally similar halogenated cinnamic acid derivatives to provide a comprehensive guide for its potential applications as a herbicide, fungicide, and insecticide.
The proposed mechanisms of action for cinnamic acid derivatives in an agrochemical context include the inhibition of auxin transport in plants, leading to herbicidal effects, and the disruption of essential enzymatic processes in fungi and insects.[3] This document provides detailed application notes, experimental protocols, and visual representations of key biological pathways to guide researchers in exploring the agrochemical potential of this compound.
Agrochemical Potential and Mechanisms of Action
The agrochemical utility of this compound and its derivatives is predicted based on the known activities of related halogenated cinnamic acids. The primary areas of application are as herbicides, fungicides, and insecticides.
Herbicidal Activity
Cinnamic acid and its derivatives are known to exhibit herbicidal properties, primarily through the inhibition of auxin transport. Auxins are a class of plant hormones that regulate various growth and developmental processes. Disruption of their transport leads to abnormal growth and can be lethal to the plant. The structural similarity of cinnamic acids to auxin allows them to interfere with auxin signaling pathways.
Fungicidal Activity
Halogenated cinnamic acid derivatives have demonstrated significant antifungal properties. Their mechanism of action can involve the inhibition of crucial fungal enzymes, such as those involved in cell wall synthesis (e.g., chitin synthase) or respiration (e.g., succinate dehydrogenase). For instance, some cinnamic acid derivatives are known to inhibit benzoate 4-hydroxylase, an enzyme essential for the metabolism of aromatic compounds in fungi.[3]
Insecticidal and Larvicidal Activity
Derivatives of cinnamic acid have also shown promise as insecticides and larvicides. The proposed mechanism of action for some of these compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[4]
Data Presentation: Quantitative Activity of Halogenated Cinnamic Acid Derivatives
While specific quantitative data for this compound is limited, the following tables summarize the biological activities of structurally related halogenated cinnamic acid derivatives to provide a comparative baseline for research.
Table 1: Herbicidal Activity of Cinnamic Acid Derivatives
| Compound | Target Species | Activity Metric | Value | Reference |
| trans-3-Chlorocinnamic acid | Cuscuta campestris | IC₅₀ | > 1000 µM | [5][6] |
| trans-4-Chlorocinnamic acid | Cuscuta campestris | IC₅₀ | 777 µM | [5][6] |
| Methyl trans-cinnamate | Cuscuta campestris | IC₅₀ | 331 µM | [5][6] |
| 2-Chloro (4'-hydroxy) cinnamanilide | Radish (Raphanus sativus) | Germination Inhibition | >70% at 100 ppm |
Table 2: Fungicidal Activity of Cinnamic Acid Derivatives
| Compound | Target Species | Activity Metric | Value | Reference |
| Methoxyethyl 4-chlorocinnamate | Candida spp. | MIC | 0.13 µmol/mL | [7][8][9] |
| Perillyl 4-chlorocinnamate | Candida spp. | MIC | 0.024 µmol/mL | [7][8][9] |
| Cinnamic acid oxime ester (7z) | Valsa mali | EC₅₀ | 0.71 µg/mL | [10] |
| Cinnamic acid oxime ester (7n) | Botrytis cinerea | EC₅₀ | 1.41 µg/mL | [10] |
Table 3: Insecticidal/Larvicidal Activity of Cinnamic Acid Derivatives
| Compound | Target Species | Activity Metric | Value | Reference |
| p-Chlorocinnamate (3j) | Aedes aegypti (larvae) | LC₅₀ | 8.3 µg/mL | [4] |
| Butyl cinnamate | Aedes aegypti (larvae) | LC₅₀ | 0.21 mM | [11] |
| Pentyl cinnamate | Aedes aegypti (larvae) | LC₅₀ | 0.17 mM | [11] |
| Benzyl cinnamate | Aedes aegypti (larvae) | LC₅₀ | 0.55 mM | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the agrochemical potential of this compound.
Protocol 1: Evaluation of Herbicidal Activity (Seed Germination and Seedling Growth Assay)
Objective: To assess the pre-emergent herbicidal activity of this compound by measuring its effect on seed germination and early seedling growth.
Materials:
-
This compound
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a non-target crop (e.g., Zea mays)
-
Sterile Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Acetone or DMSO (solvent for the test compound)
-
Tween® 20 (surfactant)
-
Sterile distilled water
-
Growth chamber with controlled temperature and light
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone or DMSO.
-
Working Solution Preparation: Prepare a series of dilutions (e.g., 1, 10, 50, 100, 500 µM) in sterile distilled water containing 0.1% (v/v) Tween® 20. A control solution should contain the same concentration of the solvent and surfactant.
-
Petri Dish Assay:
-
Place two layers of sterile filter paper in each Petri dish.
-
Add 5 mL of the respective working solution or control solution to each dish.
-
Evenly place 20-25 seeds of the target species on the filter paper.
-
Seal the Petri dishes with parafilm.
-
-
Incubation: Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After 7 days, record the number of germinated seeds. Measure the root length and shoot length of the seedlings.
-
Data Analysis: Calculate the germination percentage, and the percentage of root and shoot growth inhibition relative to the control. Determine the IC₅₀ (concentration for 50% inhibition) values for each parameter using a dose-response curve.
Protocol 2: Evaluation of Antifungal Activity (Mycelial Growth Inhibition Assay)
Objective: To determine the fungicidal or fungistatic activity of this compound against pathogenic fungi.
Materials:
-
This compound
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Acetone or DMSO
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone or DMSO.
-
Amended Media Preparation: Autoclave the PDA medium and cool it to approximately 50-60°C. Add the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). A control plate should contain the same amount of solvent.
-
Inoculation:
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing 7-day-old fungal culture.
-
Place the mycelial plug, mycelium side down, in the center of the amended PDA plates.
-
-
Incubation: Seal the plates with parafilm and incubate them at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the MIC (Minimum Inhibitory Concentration) and, if applicable, the EC₅₀ (Effective Concentration for 50% inhibition) from a dose-response curve.
Protocol 3: Evaluation of Auxin Transport Inhibition (Root Curvature Assay)
Objective: To indirectly measure the inhibition of polar auxin transport by observing the effect of this compound on root gravitropism in Arabidopsis thaliana.
Materials:
-
This compound
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Sterile Petri dishes
-
Growth chamber with vertical plate orientation capability
Procedure:
-
Stock and Working Solutions: Prepare stock and working solutions of this compound as described in Protocol 1.
-
Plate Preparation: Prepare MS agar plates containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50 µM).
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them in a line on the surface of the MS plates.
-
Seedling Growth and Gravitropic Stimulation:
-
Place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C for 4-5 days.
-
Once the primary roots are 1-2 cm long, rotate the plates 90 degrees to induce a gravitropic response.
-
-
Data Acquisition and Analysis:
-
After 24 hours, capture images of the seedlings.
-
Measure the angle of root curvature from the point of reorientation.
-
A reduction in the gravitropic curvature in the presence of this compound indicates inhibition of polar auxin transport.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the agrochemical application of this compound.
Conclusion
This compound presents a promising scaffold for the development of novel agrochemicals. While direct biological activity data is currently limited, the information available for structurally related halogenated cinnamic acids suggests significant potential for herbicidal, fungicidal, and insecticidal applications. The provided protocols offer a robust framework for the systematic evaluation of this compound. Further research into its specific modes of action, optimization of its structure-activity relationship, and formulation development will be crucial in realizing its full potential in sustainable agriculture. The diagrams of key signaling pathways and experimental workflows serve as a guide for researchers to visualize and plan their investigations into this and other related molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chlorocinnamic Acid Derivatives in Biomedical Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biomedical applications of polymers derived from 2-chlorocinnamic acid. While direct polymerization of 2-chlorocinnamic acid is not extensively documented, its derivatives serve as valuable monomers for creating advanced polymers through methods such as photopolymerization and polyesterification.[1] The presence of a chlorine atom on the phenyl ring can modulate the physicochemical properties of the resulting polymers, including their refractive index and thermal stability, and may confer unique biological activities.[1]
Polymers based on cinnamic acid and its derivatives are of significant interest for biomedical applications due to their inherent biocompatibility and photoreactive properties.[1] These materials are being explored for a range of uses, from drug delivery systems to shape-memory materials and tissue engineering scaffolds.[2]
Potential Biomedical Applications
Polymers derived from 2-chlorocinnamic acid are particularly promising for drug development for several key reasons:
-
Controlled Drug Release: The cinnamate moiety allows for photocrosslinking, enabling the formation of hydrogels. The crosslink density of these hydrogels can be precisely controlled by the duration and intensity of UV light exposure, which in turn dictates the diffusion rate of encapsulated drugs.[1] This allows for the development of sophisticated controlled-release drug delivery systems.[3][4][5]
-
Biodegradability: When incorporated into polyesters, the ester linkages are susceptible to hydrolysis, making the polymers biodegradable.[1] This is a highly desirable characteristic for applications such as temporary medical implants and drug delivery vehicles that are designed to degrade and be cleared from the body after fulfilling their function.[1]
-
Inherent Biological Activity: Cinnamic acid and its derivatives have been shown to possess a variety of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] Polymers that incorporate the 2-chlorocinnamate moiety may therefore exhibit inherent therapeutic effects, potentially reducing the required dosage of a co-delivered drug or providing a synergistic effect.
Data Presentation: Representative Properties of Cinnamic Acid-Based Polymers
The following tables summarize representative quantitative data for polymers derived from cinnamic acid derivatives. This data is compiled from studies on closely related systems and can be considered indicative of the expected performance of polymers based on 2-chlorocinnamic acid.
Table 1: Representative Properties of Photocrosslinked Cinnamate-Functionalized Hydrogels
| Property | Representative Value | Method of Analysis | Reference |
| Swelling Ratio | 25.8 - 47.4 | Gravimetric analysis in various media (deionized water, PBS, DMEM) | [6] |
| Compressive Modulus | 5 - 50 kPa | Unconfined compression testing | [6] |
| In Vitro Degradation | 20-40% mass loss over 28 days | Mass loss measurement in buffer solution | [7] |
| Drug Release (Initial Burst) | < 20% within the first 2 hours | UV-Vis spectroscopy of release medium | [8] |
| Drug Release (Sustained) | 50% release over 5-10 days | UV-Vis spectroscopy of release medium | [8] |
| Cell Viability (in-situ encapsulation) | > 90% | Live/Dead staining assay | [9] |
Table 2: Representative Properties of Polyesters Derived from Cinnamic Acid Analogues
| Property | Representative Value | Method of Analysis | Reference |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) | [10] |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Gel Permeation Chromatography (GPC) | [11] |
| Glass Transition Temperature (Tg) | -28.4 to 7.6 °C | Differential Scanning Calorimetry (DSC) | [11] |
| Thermal Degradation Onset (TGA) | > 275 °C | Thermogravimetric Analysis (TGA) | [12] |
| Young's Modulus | 1.2 - 6.9 MPa | Tensile testing | [11] |
| Elongation at Break | up to 1000% | Tensile testing | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a 2-chlorocinnamic acid-based monomer, its subsequent polymerization into both a photocrosslinkable hydrogel and a biodegradable polyester, and the characterization of these polymers.
Protocol 1: Synthesis of a Bifunctional 2-Chlorocinnamate Monomer
This protocol details the synthesis of 1,4-butanediyl bis(2-chlorocinnamate), a monomer suitable for both photopolymerization and polyesterification.
Materials:
-
2-Chlorocinnamic acid
-
Thionyl chloride
-
1,4-Butanediol
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Synthesis of 2-Chlorocinnamoyl Chloride:
-
In a round-bottom flask, dissolve 2-chlorocinnamic acid (1 mole) in anhydrous toluene (200 mL).
-
Add thionyl chloride (1.2 moles) to the solution.
-
Heat the mixture at reflux for 2 hours.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 2-chlorocinnamoyl chloride.
-
-
Esterification with 1,4-Butanediol:
-
In a separate round-bottom flask, dissolve 1,4-butanediol (0.5 moles) and triethylamine (1.1 moles) in anhydrous dichloromethane (300 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the crude 2-chlorocinnamoyl chloride (1 mole) in anhydrous dichloromethane (100 mL) to the cooled diol solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1,4-butanediyl bis(2-chlorocinnamate) by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of a Photocrosslinkable Hydrogel
Materials:
-
1,4-butanediyl bis(2-chlorocinnamate) (from Protocol 1)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (e.g., 365 nm)
-
Molds for hydrogel casting (e.g., PDMS)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Prepare a 10% (w/v) solution of 1,4-butanediyl bis(2-chlorocinnamate) in a suitable solvent (e.g., a mixture of PBS and a biocompatible co-solvent like DMSO if needed for solubility).
-
Add the photoinitiator, Irgacure 2959, to the pre-polymer solution at a concentration of 0.5% (w/v).
-
Vortex the solution until the photoinitiator is completely dissolved.
-
-
Photopolymerization:
-
Pipette the pre-polymer solution into the desired molds.
-
Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-15 minutes). The exposure time will influence the crosslinking density and mechanical properties of the hydrogel.
-
-
Post-Polymerization Processing:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted monomer and photoinitiator.
-
Store the hydrogels in PBS at 4 °C until further use.
-
Protocol 3: Synthesis of a Biodegradable Polyester
Materials:
-
2-Chlorocinnamoyl chloride (from Protocol 1, step 1)
-
A diol (e.g., 1,6-hexanediol)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Dropping funnel
Procedure:
-
Polycondensation:
-
In a round-bottom flask, dissolve the diol (e.g., 1,6-hexanediol, 1 mole) and pyridine (2.2 moles) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorocinnamoyl chloride (1 mole) in anhydrous DCM to the cooled diol solution via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into a large volume of cold methanol to precipitate the polyester.
-
Filter the precipitate and wash it several times with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate it in cold methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at room temperature.
-
Protocol 4: Characterization of the Synthesized Polymers
1. Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of the monomers and polymers to confirm the presence of characteristic functional groups (e.g., ester carbonyl, C=C double bond, aromatic C-Cl).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the successful polymerization.
-
2. Molecular Weight Determination (for Polyesters):
-
Gel Permeation Chromatography (GPC):
-
Dissolve the polyester in a suitable solvent (e.g., THF).
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) relative to polystyrene standards.
-
3. Thermal Properties:
-
Thermogravimetric Analysis (TGA):
-
Heat the polymer sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Determine the onset of thermal degradation.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat the polymer sample through a defined temperature program.
-
Determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
4. Hydrogel Characterization:
-
Swelling Studies:
-
Immerse pre-weighed, lyophilized hydrogel samples in PBS (pH 7.4) at 37 °C.
-
At predetermined time points, remove the hydrogels, blot excess surface water, and weigh them.
-
Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.
-
-
Degradation Studies:
-
Incubate pre-weighed hydrogel samples in PBS (pH 7.4) at 37 °C.
-
At various time points, remove the hydrogels, lyophilize them, and record their dry weight.
-
Calculate the percentage of mass loss over time.
-
5. In Vitro Drug Release Studies:
-
Drug Loading:
-
Incorporate a model drug into the pre-polymer solution before photocrosslinking (for hydrogels) or during the polymer formulation process.
-
-
Release Assay:
-
Place the drug-loaded polymer in a known volume of release medium (e.g., PBS) at 37 °C with gentle agitation.
-
At specific time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time.
-
6. Biocompatibility Assessment:
-
Cytotoxicity Assay (e.g., MTT or Live/Dead):
-
Culture a relevant cell line (e.g., fibroblasts or endothelial cells) on the surface of the polymer or with extracts from the polymer.
-
Assess cell viability and proliferation after a defined incubation period to determine if the material is cytotoxic.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing inhibition by a 2-chlorocinnamate polymer-drug complex.
Experimental Workflow
Caption: General experimental workflow for polyester synthesis and evaluation.
Logical Relationship Diagram
Caption: Relationship between synthesis, properties, and performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of photocrosslinkable hydrogels from bovine skin gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Human Derived Photocrosslinkable Gelatin Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and properties of polyesters derived from renewable eugenol and α,ω-diols via a continuous overheating method | Semantic Scholar [semanticscholar.org]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Note and Protocol: A Detailed Guide to the Synthesis of N-Aryl-2-chlorocinnamamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Aryl-2-chlorocinnamamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. These molecules are derivatives of cinnamic acid, a naturally occurring aromatic acid known for its low toxicity and wide range of biological activities.[1] The incorporation of a chlorine atom on the cinnamic ring and an aryl group on the amide nitrogen can enhance the molecule's biological properties, leading to potential applications as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4]
This document provides a comprehensive experimental protocol for the synthesis of N-Aryl-2-chlorocinnamamides, starting from the preparation of the key intermediate, 2-chlorocinnamic acid. The methodologies are presented in a step-by-step format suitable for researchers in an organic chemistry laboratory.
Part 1: Synthesis of 2-Chlorocinnamic Acid (Precursor)
2-Chlorocinnamic acid is a crucial building block for this synthesis.[5] It can be prepared via several methods, with the Knoevenagel condensation being a common and effective approach due to its high yields and relatively mild reaction conditions.[6]
Method 1: Knoevenagel Condensation
This reaction involves the condensation of 2-chlorobenzaldehyde with malonic acid, catalyzed by a weak base such as pyridine with a catalytic amount of piperidine.[6][7]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (10 mmol, 1 equiv.), malonic acid (12 mmol, 1.2 equiv.), and pyridine (20 mL).[7]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.[7]
-
Reaction: Heat the mixture to reflux using a water bath for 4-6 hours.[7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL).[7] This will precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it.[9][10] The crude 2-chlorocinnamic acid can be further purified by recrystallization from an ethanol/water mixture to yield a white to light yellow crystalline powder.[7][10]
Table 1: Physicochemical and Reaction Data for 2-Chlorocinnamic Acid Synthesis
| Parameter | Value | Source |
| Reactants | 2-Chlorobenzaldehyde, Malonic Acid | [6][7] |
| Catalyst | Pyridine, Piperidine | [6][7] |
| Reaction Time | 4-6 hours | [7] |
| Reaction Temp. | Reflux | [7] |
| Product Name | (E)-3-(2-chlorophenyl)prop-2-enoic acid | [9][11] |
| Molecular Formula | C₉H₇ClO₂ | [6][11] |
| Molecular Weight | 182.60 g/mol | [6][9] |
| Melting Point | 211-214 °C | [6][9] |
| Expected Yield | ~70-90% | [9][10] |
Part 2: Synthesis of N-Aryl-2-chlorocinnamamides
The synthesis of the target amides is typically achieved through a two-step, one-pot procedure involving the conversion of 2-chlorocinnamic acid into its more reactive acid chloride derivative, followed by amidation with a substituted aniline.
Workflow for N-Aryl-2-chlorocinnamamide Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
2-Chlorocinnamic Acid: A High-Performance MALDI Matrix for Enhanced Peptide Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the fields of proteomics, drug discovery, and biomarker research, the sensitive and accurate analysis of peptides by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is critical. The choice of matrix is a pivotal factor influencing the ionization efficiency, sensitivity, and overall quality of the mass spectra obtained. For years, α-cyano-4-hydroxycinnamic acid (CHCA) has been the standard matrix for peptide analysis. However, recent advancements have highlighted 2-chlorocinnamic acid (Cl-CCA) as a superior alternative, offering significant improvements in performance, particularly for low-abundance peptides and complex protein digests.[1]
The strategic substitution of a chlorine atom on the cinnamic acid backbone lowers the proton affinity of the matrix, facilitating a more efficient proton transfer to a broader range of peptides.[1] This enhanced ionization efficiency translates into a notable increase in ion yield and greater sequence coverage in peptide mass fingerprinting experiments.[1][2][3] This application note provides a comprehensive overview of the advantages of 2-chlorocinnamic acid, detailed protocols for its use, and a direct comparison with the traditional CHCA matrix.
Advantages of 2-Chlorocinnamic Acid (Cl-CCA)
Recent studies have demonstrated that 4-chloro-α-cyanocinnamic acid (Cl-CCA), a closely related compound, provides a substantial increase in sensitivity and more uniform response to peptides with varying basicity.[2][3] This leads to a more comprehensive peptide recovery in proteomic analyses.[2][3] The enhanced performance is particularly evident in the analysis of complex samples, such as protein digests, where many peptides are present at low concentrations.
Key benefits of using Cl-CCA include:
-
Increased Sensitivity: Cl-CCA has been shown to significantly enhance signal intensity, allowing for the detection of peptides at lower concentrations.[2][3][4]
-
Improved Sequence Coverage: By promoting the ionization of a wider range of peptides, including acidic and neutral ones, Cl-CCA provides a more complete picture of the protein digest, resulting in higher sequence coverage.[2][3][5]
-
Analysis of Labile Peptides: The "cooler" nature of the Cl-CCA matrix leads to less fragmentation of labile peptides, such as phosphopeptides, during the ionization process.[4]
Quantitative Performance Data
The superior performance of 2-chlorocinnamic acid (or its isomer 4-chloro-α-cyanocinnamic acid) compared to the standard CHCA matrix is evident in the following quantitative data from studies on bovine serum albumin (BSA) digests.
| Parameter | 2-Chlorocinnamic Acid (Cl-CCA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Reference |
| Sequence Coverage (1 fmol BSA in-solution digest) | 48% | 4% | [2][3] |
| Sequence Coverage (25 fmol BSA in-gel digest) | 48% (Mascot Score: 77) | Failed to identify BSA | [2] |
| Peptide Detection Reproducibility | Highly superior | - | [5] |
| Detection of Acidic to Neutral Peptides | Numerous | Limited | [5] |
| Detection of Phosphopeptides | Numerous additional phosphopeptides detected | Fewer phosphopeptides detected | [5] |
Experimental Protocols
Consistent and reproducible results in MALDI-MS are highly dependent on meticulous sample preparation.[1] The following protocols provide detailed methodologies for the preparation and use of 2-chlorocinnamic acid as a MALDI matrix.
Protocol 1: Matrix Solution Preparation
Materials:
-
2-Chlorocinnamic acid (Cl-CCA)
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Trifluoroacetic acid (TFA), 0.1% aqueous solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cl-CCA Matrix Solution (5 mg/mL):
-
CHCA Matrix Solution (Saturated):
-
Prepare a solvent of 50% Acetonitrile in water with 0.1% TFA.[1]
-
Add an excess of CHCA powder to the solvent in a microcentrifuge tube.[1]
-
Vortex vigorously for 1-2 minutes.[1]
-
Centrifuge the tube to pellet the undissolved solid.[1]
-
Carefully aspirate the supernatant (the saturated matrix solution) for use.[1]
-
Protocol 2: Dried-Droplet Sample Deposition
The dried-droplet method is a simple and widely used technique for preparing samples for MALDI-MS analysis.[1]
Materials:
-
Peptide sample solution
-
Prepared matrix solution (from Protocol 1)
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Sample-Matrix Mixture:
-
Spotting:
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.[1]
-
-
Crystallization:
-
Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and the matrix.[1]
-
-
Analysis:
-
Once the spot is completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer for analysis.[1]
-
Visualizations
To further elucidate the experimental process and the theoretical basis for the enhanced performance of 2-chlorocinnamic acid, the following diagrams are provided.
Conclusion
The empirical data strongly support the adoption of 2-chlorocinnamic acid as a high-performance MALDI matrix for peptide analysis. Its ability to significantly enhance sensitivity and sequence coverage, especially for challenging low-abundance samples, marks a substantial advancement in the field of proteomics and related disciplines.[1] The provided protocols offer a robust starting point for researchers, scientists, and drug development professionals to integrate this superior matrix into their analytical workflows, thereby enabling more comprehensive and sensitive characterization of the peptidome.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Chlorocinnamic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction
2-Chlorocinnamic acid is a derivative of cinnamic acid and serves as a significant building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its role as a potential inhibitor of enzymes like tyrosinase also makes it a compound of interest in biomedical and cosmetic research.[1] Accurate and reliable quantification of 2-Chlorocinnamic acid is crucial for quality control in manufacturing, pharmacokinetic studies, and various research applications. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise quantification of 2-Chlorocinnamic acid.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. 2-Chlorocinnamic acid is separated based on its hydrophobic interactions with the stationary phase. A mobile phase consisting of an aqueous acidic solution and an organic modifier (acetonitrile) is used to elute the analyte from the column. The addition of an acid (e.g., phosphoric acid or trifluoroacetic acid) to the mobile phase is critical to suppress the ionization of the carboxylic acid group of the analyte, ensuring good peak shape and reproducible retention.[1][2] The eluted 2-Chlorocinnamic acid is then detected by a UV spectrophotometer at a wavelength where it exhibits strong absorbance. Quantification is achieved by comparing the peak area of the sample to that of a known concentration standard (external standard method).
Experimental Protocols
1. Equipment and Materials
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
-
Chemicals and Reagents:
-
2-Chlorocinnamic acid reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (85%, analytical grade).
-
Trifluoroacetic acid (TFA, HPLC grade).
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)[1] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid[1] |
| Elution Mode | Isocratic (e.g., Acetonitrile:Water 60:40 v/v) or Gradient |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 270 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 10 minutes (adjust as needed) |
3. Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile:Water with 0.1% Phosphoric Acid, 60:40 v/v):
-
Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly to create a 0.1% phosphoric acid solution.
-
Measure 600 mL of acetonitrile and 400 mL of the 0.1% phosphoric acid solution.
-
Combine the solvents, mix well, and degas using a sonicator for 15-20 minutes before use.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of 2-Chlorocinnamic acid reference standard.
-
Transfer the standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like methanol or the mobile phase.[1] Mix until fully dissolved. This is the stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the test sample expected to contain 2-Chlorocinnamic acid.
-
Dissolve the sample in a known volume of mobile phase (or methanol) in a volumetric flask.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Dilute the solution with the mobile phase as necessary to bring the final concentration within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
-
4. HPLC Analysis Protocol
-
System Startup: Turn on the HPLC system, including the pump, detector, and column oven.
-
System Equilibration: Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min to equilibrate the C18 column.[1] Monitor the baseline until it is stable.
-
Sequence Setup: Create an injection sequence in the chromatography software. Include blanks (mobile phase), working standard solutions (for calibration), and the prepared sample solutions.
-
Injections:
-
Inject a blank to ensure the system is clean.
-
Inject each working standard solution to generate a calibration curve.
-
Inject the sample solutions in duplicate. It is good practice to bracket sample injections with standard injections to monitor system stability.[4]
-
-
Data Acquisition: Acquire the chromatograms and record the peak area and retention time for 2-Chlorocinnamic acid.
-
Data Analysis:
-
Identify the 2-Chlorocinnamic acid peak in the sample chromatograms by comparing its retention time with that of the standards.[1]
-
Generate a linear calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 2-Chlorocinnamic acid in the samples using the regression equation from the calibration curve.
-
Data Presentation
Table 1: Summary of Quantitative and System Suitability Parameters
| Parameter | Value | Details |
| Retention Time (RT) | ~ 5.8 min | Varies with exact conditions and column. |
| Tailing Factor | ≤ 1.5 | A measure of peak symmetry. |
| Theoretical Plates | > 2000 | Indicates column efficiency. |
| Linearity Range | 1 - 100 µg/mL | To be established during method validation. |
| Correlation Coefficient (r²) | ≥ 0.999 | Indicates the goodness of fit for the calibration curve.[5] |
| Limit of Detection (LOD) | ~ 0.2 µg/mL | The lowest concentration that can be detected (S/N ≥ 3).[6] |
| Limit of Quantitation (LOQ) | ~ 0.6 µg/mL | The lowest concentration that can be quantified reliably (S/N ≥ 10).[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | To be determined by spiking experiments. |
| Precision (% RSD) | ≤ 2.0% | Repeatability of injections. |
Note: The values for RT, LOD, LOQ, Accuracy, and Precision are representative and must be experimentally determined during formal method validation as per ICH guidelines.
Visualization
Caption: Workflow for the quantification of 2-Chlorocinnamic acid via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. cipac.org [cipac.org]
- 5. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 2-Chlorocinnamic Acid as an Auxin Transport Inhibitor in Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-Chlorocinnamic acid as a putative auxin transport inhibitor in plants. This document details its proposed mechanism of action, offers a summary of potential quantitative data, and provides a detailed experimental protocol for its evaluation.
Introduction
Auxin, a class of plant hormones, plays a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division to organ patterning and tropic responses. The directional movement of auxin between cells, known as polar auxin transport, is crucial for establishing auxin gradients that provide positional information for various developmental processes. This transport is primarily mediated by a family of plasma membrane-localized carrier proteins, including the PIN-FORMED (PIN) efflux carriers and AUXIN1/LIKE-AUX1 (AUX/LAX) influx carriers.
Inhibitors of auxin transport are invaluable tools for dissecting the complex mechanisms of auxin action and its role in plant development. 2-Chlorocinnamic acid, a derivative of cinnamic acid, is structurally similar to auxin and has been suggested to act as an auxin transport inhibitor.[1] By disrupting the normal flow of auxin, 2-Chlorocinnamic acid can induce a range of physiological effects, making it a compound of interest for research in plant biology and for the development of novel plant growth regulators.[1]
Proposed Mechanism of Action
The primary proposed mechanism of action for 2-Chlorocinnamic acid as a plant growth regulator is the inhibition of polar auxin transport.[1] Cinnamic acid and its derivatives are known to interfere with this critical process.[1] While the precise molecular targets of 2-Chlorocinnamic acid are still under investigation, it is hypothesized to disrupt the function of auxin efflux carriers, such as PIN proteins. This disruption would lead to an altered distribution of auxin within the plant tissues, causing localized accumulations or depletions of the hormone, thereby affecting auxin-dependent developmental processes.
Data Presentation: Quantitative Analysis
Specific quantitative data on the inhibitory activity of 2-Chlorocinnamic acid on auxin transport, such as IC₅₀ values, are not extensively documented in publicly available literature. However, researchers can generate this data by employing the experimental protocols outlined below. The following table provides a template for summarizing key quantitative findings.
| Parameter | Plant Species | Tissue/Organ | Experimental Assay | 2-Chlorocinnamic Acid Concentration (µM) | Observed Effect (% Inhibition, Change in Curvature, etc.) |
| IC₅₀ | Arabidopsis thaliana | Roots | Root Gravitropism Assay | [To be determined] | 50% inhibition of gravitropic curvature |
| Root Curvature | Arabidopsis thaliana | Roots | Root Gravitropism Assay | 10 | [Example: 25% reduction in curvature] |
| Root Curvature | Arabidopsis thaliana | Roots | Root Gravitropism Assay | 50 | [Example: 60% reduction in curvature] |
| Root Curvature | Arabidopsis thaliana | Roots | Root Gravitropism Assay | 100 | [Example: 85% reduction in curvature] |
Experimental Protocols
The following protocol details an indirect assay to evaluate the effect of 2-Chlorocinnamic acid on auxin transport by observing its impact on root gravitropism in Arabidopsis thaliana.[2]
Protocol 1: Root Gravitropism Assay in Arabidopsis thaliana
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar
-
2-Chlorocinnamic acid (stock solution in DMSO or ethanol)
-
Sterile petri dishes (100 mm x 15 mm)
-
Sterile filter paper
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature, capable of vertical plate orientation
-
Digital camera and image analysis software (e.g., ImageJ)
2. Methods:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile distilled water.
-
Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
Prepare MS agar plates containing various concentrations of 2-Chlorocinnamic acid (e.g., 0, 1, 10, 50, 100 µM). Ensure the final concentration of the solvent (DMSO or ethanol) is consistent across all plates and does not exceed 0.1%.
-
Sow the stratified seeds in a straight line on the surface of the MS agar plates.
-
-
Seedling Growth:
-
Seal the plates with breathable tape and place them vertically in a growth chamber.
-
Grow the seedlings for 4-5 days under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Gravitropic Stimulation:
-
Once the primary roots have reached a length of approximately 1-2 cm, rotate the plates 90 degrees to induce a gravitropic response.[2]
-
Mark the position of the root tips at the time of rotation.
-
-
Data Acquisition and Analysis:
-
Return the plates to the growth chamber and incubate for 24-48 hours.
-
Capture high-resolution images of the seedlings at the end of the incubation period.
-
Using image analysis software, measure the angle of root curvature from the point of reorientation relative to the gravity vector.[2] A reduction in the gravitropic curvature in the presence of 2-Chlorocinnamic acid indicates an inhibition of polar auxin transport.
-
Calculate the average curvature and standard deviation for each concentration of 2-Chlorocinnamic acid.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of 2-Chlorocinnamic acid that causes a 50% reduction in the gravitropic response).
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of 2-Chlorocinnamic acid and the experimental workflow.
Caption: Proposed mechanism of 2-Chlorocinnamic acid as an auxin transport inhibitor.
Caption: Experimental workflow for the root gravitropism assay.
References
Application Notes and Protocols for the Synthesis of Tranilast Analogs Using 2-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of Tranilast analogs derived from 2-chlorocinnamic acid. Tranilast, an anti-allergic and anti-inflammatory agent, and its analogs are of significant interest in drug discovery due to their potential therapeutic applications in fibrosis, cancer, and various inflammatory diseases.[1][2] The core of their mechanism often involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of cellular proliferation, differentiation, and extracellular matrix production.[1]
This document outlines the synthetic route starting from the commercially available 2-chlorobenzaldehyde to produce 2-chlorocinnamic acid, which is then converted to a series of Tranilast analogs. Detailed experimental protocols, tabulated quantitative data from literature, and visualizations of the synthetic workflow and the targeted signaling pathway are provided to facilitate research and development in this area.
Synthetic Strategy
The synthesis of Tranilast analogs from 2-chlorocinnamic acid is a straightforward and versatile process. The general workflow involves two key steps:
-
Synthesis of 2-Chlorocinnamic Acid: This intermediate can be efficiently prepared from 2-chlorobenzaldehyde via established methods such as the Knoevenagel or Perkin condensation.
-
Amidation of 2-Chlorocinnamic Acid: The carboxylic acid group of 2-chlorocinnamic acid is activated, typically by conversion to an acid chloride, and then reacted with a variety of substituted anilines or anthranilic acids to yield the desired Tranilast analogs.
Caption: General workflow for the synthesis of Tranilast analogs.
Experimental Protocols
Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation
This protocol describes the synthesis of 2-chlorocinnamic acid from 2-chlorobenzaldehyde and malonic acid.
Materials:
-
2-Chlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (20 mL).
-
A precipitate of 2-chlorocinnamic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-chlorocinnamic acid.
Synthesis of N-(2-Chlorocinnamoyl) Anthranilic Acid Analogs
This protocol outlines the general procedure for the synthesis of Tranilast analogs by coupling 2-chlorocinnamic acid with substituted anthranilic acids or anilines.
Materials:
-
2-Chlorocinnamic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM)
-
Substituted anthranilic acid or aniline
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 2.2.1: Synthesis of 2-Chlorocinnamoyl Chloride
-
To a solution of 2-chlorocinnamic acid (5 mmol) in dry dichloromethane (20 mL) in a round-bottom flask, add thionyl chloride (6 mmol) dropwise at 0 °C (ice bath).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chlorocinnamoyl chloride. This is typically used in the next step without further purification.
Step 2.2.2: Amidation with Substituted Aniline/Anthranilic Acid
-
In a separate flask, dissolve the appropriate substituted aniline or anthranilic acid (5 mmol) and triethylamine (6 mmol) in dry dichloromethane (15 mL) and cool to 0 °C.
-
Dissolve the crude 2-chlorocinnamoyl chloride from the previous step in dry dichloromethane (15 mL) and add it dropwise to the aniline/anthranilic acid solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure Tranilast analog.
Data Presentation
The following tables summarize the reported yields and biological activities of a series of synthesized Tranilast analogs.
Table 1: Synthesis and Physical Data of Selected Tranilast Analogs
| Compound ID | Substituted Aniline/Anthranilic Acid | Yield (%) | Melting Point (°C) |
| 4b | 2-aminothiophene-3-carbonitrile | 78 | 220-222 |
| 7a | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 82 | 230-232 |
| 7b | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 85 | 190-192 |
| 14c | 2-amino-N-(4-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide | 75 | 248-250 |
| 14d | 2-amino-4,5-dimethyl-N-(p-tolyl)thiophene-3-carboxamide | 73 | 255-257 |
| 14e | 2-amino-N-(4-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | 70 | 260-262 |
Data adapted from Ismail et al., Bioorg. Chem. 2020, 105, 104368.[1]
Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Tranilast Analogs
| Compound ID | PC-3 (Prostate Cancer) | HepG-2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| 4b | 1.10 ± 0.09 | 2.30 ± 0.11 | 3.10 ± 0.15 |
| 7a | 2.10 ± 0.11 | 3.20 ± 0.18 | 4.50 ± 0.21 |
| 7b | 3.20 ± 0.17 | 4.50 ± 0.23 | 5.80 ± 0.29 |
| 14c | 1.80 ± 0.09 | 2.90 ± 0.14 | 3.90 ± 0.19 |
| 14d | 2.50 ± 0.13 | 3.80 ± 0.19 | 5.10 ± 0.25 |
| 14e | 1.50 ± 0.08 | 2.60 ± 0.13 | 3.50 ± 0.17 |
| 5-FU (Ref.) | 5.21 ± 0.26 | 6.80 ± 0.34 | 7.53 ± 0.38 |
Data adapted from Ismail et al., Bioorg. Chem. 2020, 105, 104368.[1]
Table 3: TGF-βR1 Inhibitory Activity of Tranilast Analogs
| Compound ID | IC₅₀ (µM) |
| 4b | 0.087 |
| 7a | 0.125 |
| 7b | 0.250 |
| 14c | 0.098 |
| 14d | 0.150 |
| 14e | 0.110 |
Data adapted from Ismail et al., Bioorg. Chem. 2020, 105, 104368.[1]
Signaling Pathway
Tranilast and its analogs have been shown to interfere with the TGF-β signaling pathway, which plays a crucial role in cell proliferation, fibrosis, and tumorigenesis. The diagram below illustrates the canonical TGF-β/SMAD signaling cascade and the putative point of inhibition by Tranilast analogs.
Caption: TGF-β/SMAD signaling pathway and inhibition by Tranilast analogs.
These notes are intended to serve as a guide for the synthesis and study of Tranilast analogs. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols for their specific substrates and equipment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chlorocinnamic Acid Synthesis via Perkin Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the yield for the synthesis of 2-Chlorocinnamic acid using the Perkin reaction.
Troubleshooting Guide & FAQs
This section provides answers to common issues encountered during the synthesis of 2-Chlorocinnamic acid.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a common problem in the Perkin reaction. Several factors can contribute to this issue:
-
Moisture Contamination: The Perkin reaction is highly sensitive to moisture.[1][2] Water can hydrolyze the acetic anhydride, rendering it ineffective.[3] It is critical to use anhydrous reagents and thoroughly dried glassware.[1] Performing the reaction under an inert atmosphere, such as nitrogen, can also be beneficial.[3]
-
Incomplete Reaction: The reaction requires high temperatures, typically around 160-180°C, and prolonged reaction times of 3 to 8 hours to ensure it goes to completion.[2][3][4] Ensure your setup maintains the optimal temperature for a sufficient duration.
-
Suboptimal Reagent Stoichiometry: The molar ratio of reactants is crucial. An excess of acetic anhydride (1.5-2.5 equivalents) is generally used to drive the reaction forward.[3][4] The base, anhydrous sodium acetate, should be used in an equimolar or slightly excess amount (1-1.5 equivalents) relative to the 2-chlorobenzaldehyde.[4]
-
Impure Reactants: The purity of the starting materials, especially the 2-chlorobenzaldehyde, can affect the yield. Impurities in the aldehyde can lead to side reactions.[1]
Q2: I'm observing the formation of a dark, resinous, or oily byproduct. What is it and how can I prevent it?
A2: The formation of dark, resinous materials is a known issue in Perkin reactions, often caused by side reactions like the self-condensation of the aldehyde, especially under basic conditions at high temperatures.[1]
-
Temperature Control: While high heat is necessary, avoid exceeding the optimal temperature range (160-180°C).[3] Overheating can promote polymerization and the formation of these byproducts.[2]
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Avoid unnecessarily long heating times after the reaction has reached completion to minimize side product formation.[3]
-
Purification: During the workup, after making the solution basic, any resinous byproducts can often be removed by filtration before proceeding with acidification.[4]
Q3: My final 2-Chlorocinnamic acid product has low purity. What are the likely impurities and how can I effectively remove them?
A3: Low purity can be attributed to unreacted starting materials, reaction intermediates, or side products.[3]
-
Unreacted 2-Chlorobenzaldehyde: This is a common impurity. It can be effectively removed during the workup by steam distillation after the reaction mixture has been made alkaline.[3][5] The 2-Chlorocinnamic acid is converted to its water-soluble sodium salt, while the volatile unreacted aldehyde is removed with the steam.[3]
-
Isomers: The synthesis can produce both (E) and (Z) isomers. The desired product is typically the more stable trans-isomer ((E)-isomer).[3]
-
Purification Method: The most effective method for purifying the crude product is recrystallization.[3] A mixture of ethanol and water is commonly used to obtain pure 2-Chlorocinnamic acid crystals.[3][4]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key quantitative parameters for the synthesis of 2-Chlorocinnamic acid via the Perkin reaction.
| Parameter | Recommended Value | Rationale |
| Reactants | ||
| 2-Chlorobenzaldehyde | 1 equivalent | The limiting reagent. |
| Acetic Anhydride | 1.5 - 2.5 equivalents[4] | Used in excess to act as both a reactant and a solvent, driving the equilibrium towards the product. |
| Anhydrous Sodium Acetate | 1 - 1.5 equivalents[4] | Acts as the base catalyst. Must be anhydrous.[6] |
| Reaction Conditions | ||
| Temperature | 160 - 180°C[3][4] | High temperature is required to overcome the activation energy barrier. |
| Reaction Time | 3 - 8 hours[2][3][4] | Sufficient time is needed for the reaction to proceed to completion. |
| Expected Outcome | ||
| Product | (E)-3-(2-chlorophenyl)prop-2-enoic acid[5] | The more stable trans-isomer is the major product. |
| Expected Yield | ~71%[5] | Yields can vary based on the precise conditions and purity of reagents. |
Experimental Protocol
This protocol details a representative procedure for synthesizing 2-Chlorocinnamic acid.
Materials:
-
2-Chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (freshly fused and powdered is recommended)[3]
-
Concentrated hydrochloric acid[4]
-
Ethanol (for recrystallization)[3]
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 eq), acetic anhydride (1.5-2.5 eq), and anhydrous sodium acetate (1-1.5 eq).[3][4]
-
Heating: Heat the mixture in an oil bath to 160-180°C and maintain it under reflux with stirring for 3-8 hours.[3][4]
-
Workup - Hydrolysis & Neutralization: Allow the reaction mixture to cool slightly and then carefully pour it into a beaker of cold water.[4] Stir vigorously and add a saturated solution of sodium carbonate until the solution is alkaline, which neutralizes excess acetic anhydride and converts the product into its water-soluble sodium salt.[3]
-
Workup - Removal of Unreacted Aldehyde: To remove any unreacted 2-chlorobenzaldehyde, perform steam distillation on the alkaline solution.[3][5]
-
Workup - Decolorization (Optional): If the solution is colored, it can be heated with a small amount of activated charcoal and then filtered hot to remove the charcoal and any resinous byproducts.[3][5]
-
Precipitation: Cool the filtrate and acidify it by slowly adding concentrated hydrochloric acid with constant stirring until the precipitation of 2-Chlorocinnamic acid is complete.[3][4]
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold water.[5]
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure 2-Chlorocinnamic acid crystals.[3] Dry the purified product in a desiccator or vacuum oven.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the Perkin reaction.
Caption: Experimental workflow for the synthesis of 2-Chlorocinnamic acid.
Caption: Troubleshooting guide for optimizing Perkin reaction yield.
References
Technical Support Center: Synthesis of 2-Chlorocinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chlorocinnamic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for 2-Chlorocinnamic acid?
A1: The most frequently employed methods for synthesizing 2-Chlorocinnamic acid are the Perkin reaction, the Knoevenagel condensation, the Wittig reaction, and the Heck reaction. Each method offers distinct advantages and is associated with a unique profile of potential side reactions.
Q2: What are the primary impurities I might encounter in my crude 2-Chlorocinnamic acid product?
A2: The impurities in your crude product are largely dependent on the synthetic route you have chosen. Common impurities may include unreacted starting materials such as 2-chlorobenzaldehyde, reaction intermediates like β-hydroxy acids from the Perkin reaction, the (Z)-isomer of 2-Chlorocinnamic acid, and various side products arising from self-condensation or polymerization reactions.[1]
Q3: How can I effectively purify my crude 2-Chlorocinnamic acid?
A3: Recrystallization is the most common and effective method for purifying crude 2-Chlorocinnamic acid, often using an ethanol/water or acetic acid/water mixture.[1] For removing unreacted 2-chlorobenzaldehyde, steam distillation of an alkaline solution of the product can be employed.[1][2] If your product is colored, treatment with activated charcoal before acidification can help decolorize the solution.[1]
Troubleshooting Guides
Low Reaction Yield
Q4: My reaction yield for the synthesis of 2-Chlorocinnamic acid is consistently low. What are the common causes and how can I improve it?
A4: Low yields are a common issue and can stem from several factors depending on the chosen synthetic method.
-
For Perkin Reaction:
-
Moisture Contamination: Acetic anhydride and the base catalyst are moisture-sensitive. Ensure the use of anhydrous reagents and thoroughly dried glassware.[1]
-
Suboptimal Stoichiometry: An incorrect molar ratio of 2-chlorobenzaldehyde to acetic anhydride can limit the conversion. An excess of acetic anhydride is often used to drive the reaction forward.[1]
-
Incomplete Reaction: The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times to go to completion.[3]
-
-
For Knoevenagel Condensation:
-
Catalyst Choice: The choice and amount of the base catalyst (e.g., pyridine, piperidine) are critical for the reaction's success.[1]
-
Inefficient Decarboxylation: The initial condensation product is a dicarboxylic acid that needs to decarboxylate. Inefficient decarboxylation can lead to lower yields of the final product.[1]
-
-
For Heck Reaction:
-
Catalyst Activity: The palladium catalyst is sensitive to air and impurities. It is crucial to use a high-quality catalyst and maintain an inert atmosphere.[1]
-
Ligand and Base Choice: The choice of phosphine ligand and the type and amount of base are critical for the catalytic cycle and can significantly impact the yield.[1]
-
-
For Wittig Reaction:
-
Ylide Generation: Incomplete formation of the phosphorus ylide due to a weak base or wet solvent will result in a lower yield.
-
Steric Hindrance: Sterically hindered ketones and aldehydes can be poor substrates for the Wittig reaction, leading to low yields.[4]
-
Formation of Side Products
Q5: I am observing the formation of a dark, resinous, or tar-like byproduct in my Perkin reaction. What is this and how can I minimize its formation?
A5: The formation of dark, resinous byproducts is a known issue in the Perkin reaction, especially at high temperatures. This is often due to the self-condensation of acetic anhydride or the polymerization of 2-chlorobenzaldehyde.[1]
Minimization Strategies:
-
Temperature Control: Avoid excessively high temperatures. Maintaining the temperature within the optimal range is crucial.[1]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to avoid unnecessarily long heating times.[1]
Q6: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
A6: The formation of both (E) and (Z) isomers is a common issue, particularly in the Wittig reaction. The desired product is typically the more stable trans-isomer ((E)-isomer).[1]
-
In the Wittig Reaction: The stereoselectivity is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) tend to favor the formation of the (E)-alkene, while non-stabilized ylides often yield the (Z)-alkene.[5][6] The choice of solvent and the presence of lithium salts can also influence the stereochemical outcome.[5][7]
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can affect the yield of cinnamic acid synthesis. This data is compiled from various studies and may include examples with closely related cinnamic acid derivatives to illustrate general trends.
Table 1: Effect of Reaction Temperature and Time on Yield (Perkin-type Reaction for p-Chlorocinnamic Acid)
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 180-190 | 9 | 80 | [8] |
| 145-150 | 9 | 47 | [8] |
| 180 | 8 | 70-72 | [8] |
Note: This data is for p-chlorocinnamic acid and serves as an illustrative example of the impact of reaction conditions.
Table 2: Comparison of Common Synthesis Routes for 2-Chlorocinnamic Acid
| Synthesis Route | Common Side Products/Impurities | Typical Yield | Key Considerations |
| Perkin Reaction | Resinous polymers, unreacted 2-chlorobenzaldehyde, β-hydroxy intermediate.[1] | Moderate[3] | Requires high temperatures; anhydrous conditions are crucial.[1][3] |
| Knoevenagel Condensation | Unreacted 2-chlorobenzaldehyde, dicarboxylic acid intermediate.[1] | High[3] | Milder conditions than Perkin; catalyst choice is important.[1] |
| Wittig Reaction | Triphenylphosphine oxide, (Z)-isomer.[5] | Variable | Stereoselectivity is a key challenge; removal of triphenylphosphine oxide can be difficult.[5] |
| Heck Reaction | Isomerized alkenes, reductive Heck products. | Variable | Requires a palladium catalyst and inert atmosphere; ligand and base selection are critical.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction
-
Materials: 2-Chlorobenzaldehyde, acetic anhydride, anhydrous sodium acetate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).
-
Heat the mixture in an oil bath at 180°C for 5-8 hours.[3]
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of water.
-
Boil the mixture to hydrolyze any excess acetic anhydride.
-
Add a saturated solution of sodium carbonate with stirring until the solution is alkaline to convert the 2-Chlorocinnamic acid into its water-soluble sodium salt.
-
Perform steam distillation to remove any unreacted 2-chlorobenzaldehyde.[1][2]
-
Cool the solution and, if necessary, treat with activated charcoal and filter to remove colored impurities.[1]
-
Acidify the cool filtrate with concentrated hydrochloric acid with vigorous stirring until the precipitation of 2-Chlorocinnamic acid is complete.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.[1]
-
Protocol 2: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation (Doebner Modification)
-
Materials: 2-Chlorobenzaldehyde, malonic acid, pyridine, piperidine.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.[3]
-
Add a catalytic amount of piperidine.[3]
-
Heat the mixture at reflux for 4-6 hours.[3]
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol.
-
Mandatory Visualization
Caption: Perkin Reaction Pathway for 2-Chlorocinnamic Acid Synthesis.
Caption: Troubleshooting Workflow for 2-Chlorocinnamic Acid Synthesis.
References
Technical Support Center: Purification of Crude 2-Chlorocinnamic Acid by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Chlorocinnamic acid via recrystallization. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 2-Chlorocinnamic acid, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used: The solution is not saturated enough for crystals to form. - The solution was cooled too quickly: Rapid cooling can lead to supersaturation without crystallization. - The concentration of 2-Chlorocinnamic acid is too low. | - Concentrate the solution: Gently heat the solution to boil off some of the solvent and then allow it to cool slowly again. - Induce crystallization: Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. This creates a rough surface for crystals to nucleate. - Seed the solution: Add a tiny crystal of pure 2-Chlorocinnamic acid to the cooled solution to initiate crystal growth. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| "Oiling Out" (Formation of an oil instead of crystals) | - High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as an oil. - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated or cooled too rapidly. | - Reheat and dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly. - Change the solvent system: Consider using a different solvent or a mixed solvent system with a lower boiling point. - Perform a preliminary purification: If the crude material is very impure, consider a pre-purification step such as an acid-base extraction. |
| Colored Crystals | - Presence of colored impurities in the crude material. - Degradation of the sample during heating. | - Use activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use sparingly as it can also adsorb the desired product. - Avoid prolonged heating: Do not heat the solution for an extended period after the solid has dissolved. |
| Low Yield of Purified Product | - Using an excessive amount of solvent. - Premature crystallization during hot filtration. - Washing the collected crystals with a solvent that is not ice-cold. - Significant solubility of the product in the cold solvent. | - Use the minimum amount of hot solvent: Add just enough hot solvent to dissolve the crude product completely. - Preheat the filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent the product from crystallizing prematurely. - Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of the ice-cold recrystallization solvent. - Maximize cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Purity is Still Low After Recrystallization | - Inappropriate solvent choice: The chosen solvent may not effectively separate the impurities from the product. - Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice. - Co-crystallization of impurities with similar solubility profiles. | - Optimize the solvent system: Experiment with different solvents or solvent mixtures. - Ensure slow cooling: Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. - Consider a second recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent system for the recrystallization of 2-Chlorocinnamic acid?
A1: The most commonly recommended and effective solvent system for the recrystallization of 2-Chlorocinnamic acid is a mixture of ethanol and water.[1][2] 2-Chlorocinnamic acid is soluble in hot ethanol and sparingly soluble in cold water. This difference in solubility allows for efficient purification.
Q2: How do I determine the correct ratio of ethanol to water for the recrystallization?
A2: The ideal ratio is determined by dissolving the crude 2-Chlorocinnamic acid in a minimum amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy (the point of saturation). A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: My crude 2-Chlorocinnamic acid is slightly yellow. How can I obtain a white product?
A3: The yellow coloration is likely due to impurities. To remove these, you can treat the hot, dissolved solution with a small amount of activated charcoal before the hot filtration step.[1] The charcoal will adsorb the colored impurities, which are then removed by filtration, yielding a colorless filtrate that will produce white crystals upon cooling.
Q4: What are the expected impurities in crude 2-Chlorocinnamic acid synthesized via the Perkin reaction?
A4: Common impurities from a Perkin reaction synthesis include unreacted starting materials such as 2-chlorobenzaldehyde and acetic anhydride, as well as side-products from the self-condensation of the aldehyde or anhydride.[3]
Q5: How can I assess the purity of my recrystallized 2-Chlorocinnamic acid?
A5: The purity can be assessed using several analytical techniques:
-
Melting Point Determination: A pure compound will have a sharp melting point range close to the literature value (approximately 208-210 °C).[4] Impurities will typically cause the melting point to be lower and the range to be broader.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a relatively pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample and quantifying any impurities.[4]
Experimental Protocols
Protocol 1: Recrystallization of 2-Chlorocinnamic Acid from Ethanol/Water
-
Dissolution: In a fume hood, place the crude 2-Chlorocinnamic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method and may require optimization for your specific instrumentation and sample.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid), isocratic or gradient elution.[4] A common starting point is a 60:40 (v/v) mixture of acetonitrile and 0.1% aqueous phosphoric acid. |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 270 nm[4] |
| Injection Volume | 10-20 µL[4] |
| Column Temperature | Ambient or controlled (e.g., 30°C)[4] |
Sample Preparation: Prepare a stock solution of the recrystallized 2-Chlorocinnamic acid in a suitable solvent (e.g., methanol or the mobile phase) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Solubility of 2-Chlorocinnamic Acid in Various Solvents
| Solvent | Solubility |
| Water | Sparingly soluble/Insoluble[4] |
| Ethanol | Soluble[4] |
| Acetone | Soluble[4] |
| Chloroform | Soluble[4] |
| Dichloromethane | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] |
Visualizations
Caption: Experimental workflow for the purification of 2-Chlorocinnamic acid by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Minimizing resinous byproduct formation in cinnamic acid synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid. The focus is on minimizing the formation of common resinous byproducts to improve yield and purity.
Troubleshooting Guide: Resinous Byproduct Formation
This guide addresses specific issues related to the formation of tars and resins during cinnamic acid synthesis, offering potential causes and actionable solutions.
Q: My reaction mixture turned into a dark, thick, resinous tar. What happened and how can I fix it?
A: The formation of dark, resinous materials is a frequent issue, particularly in the Perkin reaction. This is often caused by side reactions, such as the self-condensation of benzaldehyde, which are promoted by high temperatures and basic conditions.[1]
Potential Causes & Solutions:
| Possible Cause | Suggested Solution |
| Excessive Heat | High temperatures accelerate polymerization and self-condensation side reactions.[1][2] Ensure the reaction temperature does not significantly exceed the recommended range (typically around 180°C for the Perkin reaction).[1] Consider using a solvent to aid in uniform heat distribution.[3] |
| Impure Benzaldehyde | Benzaldehyde can oxidize to benzoic acid upon exposure to air, and other impurities can catalyze polymerization.[1] It is highly advisable to use freshly distilled benzaldehyde for the reaction.[1] |
| Presence of Moisture | Moisture can hydrolyze acetic anhydride, deactivating the reagent and potentially leading to undesirable side reactions.[1] Ensure all glassware is thoroughly dried and use anhydrous salts (e.g., anhydrous sodium acetate) as catalysts.[1][3] |
| High Reactant Concentration | Localized overheating can occur in highly concentrated mixtures, promoting tar formation.[3] Ensure vigorous and adequate stirring throughout the reaction to maintain a homogeneous mixture.[3] |
| Prolonged Reaction Time | While the reaction requires several hours, excessively long heating can lead to the degradation of products and reactants into resinous material.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing cinnamic acid?
A1: The most common methods are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1] The Perkin reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (e.g., acetic anhydride) using a weak base like sodium acetate.[1][5] The Knoevenagel condensation reacts an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[1][6]
Q2: Which reaction conditions are most critical for preventing resin formation in the Perkin reaction?
A2: Temperature control is paramount. The Perkin reaction requires high heat (around 180°C), but exceeding this can promote the self-condensation of benzaldehyde and other side reactions that lead to resinous byproducts.[1] Additionally, the purity of reactants is crucial; using freshly distilled benzaldehyde and anhydrous reagents can significantly reduce byproduct formation.[1]
Q3: Are there alternative synthesis methods that are less prone to resin formation?
A3: The Knoevenagel condensation is generally considered a cleaner reaction than the Perkin reaction for cinnamic acid synthesis.[1] It often proceeds under milder conditions. For instance, a green synthesis approach using Knoevenagel condensation in ethanol with pyridine as a catalyst can be performed at reflux for a few hours, yielding a cleaner product.[7]
Q4: How can I effectively remove unreacted benzaldehyde and resinous byproducts during workup?
A4: After the reaction, any unreacted benzaldehyde can be removed by steam distillation from an alkaline solution.[1][2] To do this, make the reaction mixture basic with sodium carbonate, which also converts cinnamic acid to its water-soluble sodium salt.[2][7] After steam distillation, the hot solution can be filtered to remove insoluble resinous materials before acidifying the filtrate to precipitate the pure cinnamic acid.[1][2]
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is key to maximizing yield and minimizing byproducts. The following tables summarize the impact of different conditions.
Table 1: Effect of Catalyst and Solvent on Cinnamic Acid Yield in Knoevenagel Condensation
| Aldehyde | Active Methylene | Catalyst/Base | Solvent | Yield (%) | Ref. |
| Benzaldehyde | Malonic Acid | Piperidine | Pyridine | 75-85 | [7] |
| Benzaldehyde | Malonic Acid | Triethylamine (TEA) / Piperidine | Toluene | 90 | [8] |
| Benzaldehyde | Malonic Acid | DABCO | - | Excellent | [9] |
| Benzaldehyde | Malonic Acid | Piperidine / Triethylamine | Toluene (Microwave) | 68 | [10] |
Table 2: Effect of Reaction Conditions on Cinnamic Acid Yield in Perkin-type Reactions
| Aldehyde | Acid/Anhydride | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 4 | ~70 | [1][11] |
| Benzaldehyde | Acetic Anhydride | Sodium Acetate (Sonication) | 70 | 1 | 4.98 | [4] |
| p-Chlorobenzaldehyde | Acetic Acid | BBr₃ / 4-DMAP / Pyridine | 180-190 | 9 | 80 | [12][13] |
| m-Nitrobenzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 13 | 74-77 | [14] |
Experimental Protocols
Protocol 1: Optimized Perkin Reaction for Cinnamic Acid
This protocol is a standard laboratory procedure optimized to reduce byproduct formation.
-
Setup: Equip a dry 250 mL round-bottom flask with a reflux condenser. Ensure all glassware is thoroughly oven-dried to prevent moisture contamination.[1]
-
Reagent Addition: To the flask, add 10.5 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 6.0 g of finely powdered anhydrous sodium acetate.[7]
-
Reaction: Mix the contents well and heat the flask in an oil bath. Maintain the temperature at 180°C for 3-4 hours with vigorous stirring.[1][7]
-
Work-up: While still hot (90-100°C), carefully pour the reaction mixture into a larger flask containing 100 mL of water.[1][7]
-
Neutralization & Purification: Add a saturated solution of sodium carbonate portion-wise with stirring until the mixture is alkaline (ceases effervescence).[1][7] This converts the cinnamic acid to its sodium salt and hydrolyzes excess acetic anhydride.
-
Removal of Unreacted Aldehyde: Perform steam distillation on the alkaline mixture to remove any unreacted benzaldehyde. Continue until the distillate runs clear.[2][7]
-
Isolation: Cool the remaining solution and filter it under vacuum to remove any solid, resinous impurities.[2]
-
Precipitation: Slowly acidify the clear filtrate with concentrated hydrochloric acid while stirring. Cinnamic acid will precipitate as a white solid.[1][2]
-
Final Purification: Collect the crude cinnamic acid by vacuum filtration, wash with cold water, and recrystallize from a mixture of hot water and ethanol to obtain the pure product.[1]
Protocol 2: Green Synthesis via Knoevenagel Condensation
This protocol uses milder conditions and is less prone to resin formation.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 0.10 moles of freshly distilled benzaldehyde and 0.11 moles of malonic acid.[7]
-
Reagent Addition: Add 25 mL of 95% ethanol and 2.5 mL of pyridine, which acts as both a solvent and a catalyst.[7]
-
Reaction: Heat the mixture to a gentle reflux and maintain for 6-8 hours.[7]
-
Crystallization: Allow the mixture to cool to room temperature, then chill thoroughly in an ice bath. A large mass of crystals should form.[7]
-
Isolation: Collect the solid product using a Büchner funnel and wash the crystals with a small amount of cold 95% ethanol.[7]
-
Final Purification: The crude cinnamic acid can be recrystallized from ethanol and air-dried. This method typically yields 75-85% of the pure product.[7]
Visualizations
The following diagrams illustrate key workflows and decision-making processes in cinnamic acid synthesis.
Caption: Experimental workflow for cinnamic acid synthesis.
Caption: Troubleshooting flowchart for resin formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. longdom.org [longdom.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. bepls.com [bepls.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Overcoming moisture contamination in the synthesis of cinnamic acids
Technical Support Center: Synthesis of Cinnamic Acids
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acids. The focus is on overcoming challenges related to moisture contamination during the experimental process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cinnamic acids, with a focus on moisture-related problems.
Issue 1: Low or No Yield in Perkin Reaction
-
Question: My Perkin reaction for the synthesis of cinnamic acid resulted in a very low yield. What are the likely causes related to moisture?
-
Answer: A low yield in the Perkin reaction is frequently linked to moisture contamination. The primary issue is the hydrolysis of acetic anhydride by water, which consumes one of the key reactants.[1] To troubleshoot this, consider the following:
-
Inadequate Drying of Glassware: Ensure all glassware is rigorously dried before use, either by flame-drying or oven-drying.
-
Hygroscopic Reagents: Anhydrous sodium acetate is highly hygroscopic and can absorb atmospheric moisture.[2] Ensure it is freshly dried or properly stored in a desiccator.
-
Moisture in Reactants: Benzaldehyde can contain dissolved water. While freshly distilled benzaldehyde is preferred, drying agents can also be employed.[1]
-
Atmospheric Moisture: The reaction should be protected from atmospheric moisture, especially during prolonged heating.[2] This can be achieved by using a drying tube filled with a desiccant (e.g., calcium chloride) on the reflux condenser.
-
Issue 2: Formation of Resinous or Oily Byproducts
-
Question: My reaction mixture turned dark and produced a gummy or oily substance instead of crystalline cinnamic acid. Could this be related to moisture?
-
Answer: While the formation of dark, resinous materials is often attributed to the self-condensation of benzaldehyde at high temperatures, the presence of water can exacerbate this issue.[1] Water can alter the reaction conditions and promote side reactions. To mitigate this:
-
Strict Anhydrous Conditions: By maintaining strictly anhydrous conditions, you favor the desired Perkin reaction pathway over side reactions.
-
Purification of Benzaldehyde: Using freshly distilled benzaldehyde can remove impurities that might catalyze polymerization.[1]
-
Temperature Control: Avoid excessive temperatures that can promote the formation of resinous byproducts.
-
Issue 3: Inconsistent Results in Knoevenagel Condensation
-
Question: I am getting inconsistent yields in the Knoevenagel condensation of benzaldehyde and malonic acid. Can moisture be a factor?
-
Answer: While the Knoevenagel condensation is generally less sensitive to moisture than the Perkin reaction, water can still play a role in yield variability. The Knoevenagel condensation produces water as a byproduct, which can affect the reaction equilibrium.[3] Some modern "green" chemistry approaches even use water as a solvent, but this is under specific catalytic conditions.[4][5][6][7] For traditional methods using organic solvents, excess initial water can dilute reactants and affect catalyst activity. Consistent use of dry solvents and reagents will contribute to more reproducible results.
Frequently Asked Questions (FAQs)
Q1: How can I be certain my sodium acetate is anhydrous? A1: Commercially available anhydrous sodium acetate should be stored in a desiccator. If you have sodium acetate trihydrate, you can prepare the anhydrous form by heating it to between 120 and 130°C under reduced pressure to drive off the water of hydration.[8][9] The resulting solid should be a fine, free-flowing powder.
Q2: What is the most effective way to dry benzaldehyde before a reaction? A2: If distillation is not feasible, benzaldehyde can be dried by standing it over a suitable drying agent like anhydrous magnesium sulfate or molecular sieves (4Å), followed by decantation or filtration.
Q3: How can I quantitatively measure the water content in my reagents or solvents? A3: The most accurate and widely used method for determining water content is Karl Fischer titration.[10] This technique is highly specific to water and can detect trace amounts.[11] It is available in both volumetric and coulometric methods, suitable for different levels of water content.[12]
Q4: Can I use a drying agent directly in the reaction mixture? A4: It is generally not recommended to add drying agents directly to the reaction mixture, as they can interfere with the reaction or be difficult to remove. It is best practice to dry the individual reagents and solvents before they are introduced into the reaction vessel.
Data Presentation
| Illustrative % Water Contamination (by moles relative to acetic anhydride) | Estimated % Yield of Cinnamic Acid | Primary Reason for Yield Loss |
| 0% (Ideal Anhydrous Conditions) | 70-85% | Baseline for optimal conditions.[13] |
| 5% | 60-75% | Minor hydrolysis of acetic anhydride. |
| 10% | 50-65% | Significant hydrolysis of acetic anhydride. |
| 25% | 30-50% | Substantial loss of acetic anhydride to hydrolysis. |
| 50% | <20% | Majority of acetic anhydride is consumed by water. |
Note: This table is for illustrative purposes to demonstrate the trend of decreasing yield with increasing moisture content. Actual yields may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Cinnamic Acid via Anhydrous Perkin Reaction
-
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Anhydrous sodium acetate (freshly fused or dried)[14]
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Activated charcoal (optional)
-
-
Apparatus:
-
Round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried) with a calcium chloride guard tube[2]
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers, Büchner funnel, and filter flask
-
-
Procedure:
-
Set up the oven-dried round-bottom flask with a magnetic stir bar in the heating mantle.
-
In the flask, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[15]
-
Attach the oven-dried reflux condenser fitted with a calcium chloride guard tube to the flask.
-
Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4-5 hours.[16]
-
Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This step neutralizes the acids and hydrolyzes any remaining acetic anhydride.
-
If necessary, remove any unreacted benzaldehyde by steam distillation.
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture, followed by hot filtration.
-
Cool the filtrate and acidify it with concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Protocol 2: Preparation of Anhydrous Sodium Acetate
-
Materials:
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
-
Apparatus:
-
Evaporating dish or beaker
-
Oven or heating mantle
-
Vacuum desiccator
-
-
Procedure:
-
Place the sodium acetate trihydrate in an evaporating dish.
-
Heat the solid gently at first, then increase the temperature to above its melting point (58°C) but below the decomposition temperature of the anhydrous salt. A temperature range of 120-130°C is effective.[8]
-
The water of hydration will be driven off as steam. Continue heating until the solid re-solidifies and appears as a dry powder.
-
For best results, perform the final stage of heating under reduced pressure to remove all traces of water.
-
Cool the anhydrous sodium acetate in a vacuum desiccator and store it there until use to prevent rehydration from atmospheric moisture.[2]
-
Protocol 3: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
-
Principle: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a suitable base in a solvent, typically methanol.[11] The endpoint is reached when all the water has been consumed, which is detected potentiometrically.
-
Apparatus:
-
Karl Fischer titrator (volumetric)
-
Titration cell
-
Burette for Karl Fischer reagent
-
Platinum electrode
-
-
Procedure:
-
Standardization of the Titrant:
-
Add a suitable volume of anhydrous methanol to the titration cell and titrate with the Karl Fischer reagent to a stable endpoint to remove any residual water.
-
Inject a known amount of a certified water standard or a pure compound with a known water content (e.g., sodium tartrate dihydrate) into the cell.
-
Titrate to the endpoint. The titer of the reagent (mg H₂O / mL reagent) is calculated.
-
-
Sample Analysis:
-
After conditioning the titration cell with the Karl Fischer reagent, accurately weigh and introduce a suitable amount of the sample (e.g., benzaldehyde, dissolved malonic acid) into the cell. The sample size should be chosen to consume a reasonable volume of the titrant.
-
Titrate the sample with the standardized Karl Fischer reagent to the potentiometric endpoint.
-
The water content of the sample is calculated based on the volume of titrant used and its titer.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for low cinnamic acid yield.
Caption: Simplified pathway of the Perkin reaction and the effect of water.
References
- 1. Acetic anhydride reacts with water (a hydrolysis reaction) to produce ace.. [askfilo.com]
- 2. physicsforums.com [physicsforums.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. jocpr.com [jocpr.com]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101139280B - Preparation method of sodium acetate anhydrous - Google Patents [patents.google.com]
- 9. CN101139280A - Sodium acetate anhydrous and preparation method and usage thereof - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. byjus.com [byjus.com]
- 12. quveon.com [quveon.com]
- 13. Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. fchpt.stuba.sk [fchpt.stuba.sk]
- 16. web.uvic.ca [web.uvic.ca]
Troubleshooting inefficient decarboxylation in Knoevenagel condensation
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding inefficient decarboxylation in the Knoevenagel condensation reaction.
Troubleshooting Guide: Inefficient Decarboxylation
This guide addresses common issues encountered when the decarboxylation step following a Knoevenagel condensation is incomplete or inefficient.
Q1: How do I diagnose an inefficient or incomplete decarboxylation?
A: Inefficient decarboxylation is typically identified by analyzing the product mixture. The primary indicator is the presence of the dicarboxylic acid intermediate (the Knoevenagel adduct before CO₂ elimination) alongside the desired α,β-unsaturated carboxylic acid product.
Recommended Diagnostic Workflow:
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[1] The intermediate is generally more polar than the final decarboxylated product and will have a lower Rf value.
-
Product Analysis: After work-up, analyze the crude product using techniques like ¹H-NMR or LC-MS. The presence of signals corresponding to the vinyl proton and the single carboxylic acid proton confirms the desired product, while signals from the geminal dicarboxylic acid intermediate indicate incomplete reaction.
References
How to remove unreacted 2-chlorobenzaldehyde from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing unreacted 2-chlorobenzaldehyde from reaction mixtures.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Incomplete Removal of 2-Chlorobenzaldehyde
-
Possible Cause: The chosen purification method may not be optimal for the specific reaction mixture's composition and scale.
-
Solution: Evaluate the properties of your desired product and the likely byproducts. Consult the data comparison table below to select a more appropriate purification strategy. For instance, if your product is thermally stable and has a significantly different boiling point from 2-chlorobenzaldehyde, vacuum distillation is a strong candidate. If your product has a different polarity, column chromatography may be effective.
Issue 2: Product Degradation During Purification
-
Possible Cause: The purification conditions (e.g., high temperature, acidic or basic pH) may be too harsh for the target molecule.
-
Solution: For thermally sensitive compounds, avoid high-temperature distillation. Instead, opt for methods that operate at or below room temperature, such as column chromatography or the use of scavenger resins. For pH-sensitive molecules, bisulfite extraction should be performed with careful pH monitoring, or a non-aqueous workup using scavenger resins might be preferable.
Issue 3: Low Recovery of the Desired Product
-
Possible Cause: The product might be partially soluble in the aqueous phase during extractions, or it may adhere irreversibly to the stationary phase in chromatography.
-
Solution: During liquid-liquid extractions, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. For column chromatography, a careful selection of the stationary and mobile phases is crucial. A less polar solvent system might reduce product retention on a silica gel column.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted 2-chlorobenzaldehyde?
A1: The most common and effective methods include:
-
Sodium Bisulfite Extraction: A chemical method that selectively converts the aldehyde into a water-soluble adduct.
-
Column Chromatography: A physical separation technique based on the differential adsorption of compounds to a stationary phase.
-
Vacuum Distillation: A technique to separate compounds based on differences in their boiling points at reduced pressure.
-
Scavenger Resins: Solid-supported reagents that selectively react with and immobilize aldehydes.
-
Recrystallization: A purification technique for solid products that relies on differences in solubility.
Q2: When is sodium bisulfite extraction the best choice?
A2: Sodium bisulfite extraction is ideal when you need a highly selective and efficient removal of an aldehyde from a mixture containing non-aldehyde functional groups. It is particularly useful for large-scale reactions where chromatography would be impractical. However, it may not be suitable for base-sensitive products, as the regeneration of the aldehyde from the bisulfite adduct requires basic conditions.
Q3: Can 2-chlorobenzaldehyde be removed by a simple aqueous wash?
A3: Due to its limited water solubility (1-5 mg/mL), a simple aqueous wash is generally insufficient to completely remove 2-chlorobenzaldehyde from a reaction mixture.[1]
Q4: How can I monitor the removal of 2-chlorobenzaldehyde?
A4: The removal can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The aldehyde proton of 2-chlorobenzaldehyde has a characteristic chemical shift around 10.30 ppm in 1H NMR (in CDCl3).[2]
Data Presentation: Comparison of Purification Methods
| Method | Principle | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Sodium Bisulfite Extraction | Reversible chemical reaction to form a water-soluble adduct. | >95% | >95% | Highly selective for aldehydes, scalable, and cost-effective.[3] | Requires aqueous workup; may not be suitable for base-sensitive compounds. |
| Column Chromatography | Differential adsorption onto a solid support based on polarity. | >98% | 50-90% | High resolution for complex mixtures; applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | >99% for distillate | >90% | Effective for large quantities and thermally stable compounds; can yield very pure product.[4] | Requires specialized equipment; not suitable for thermally sensitive compounds or azeotropes. |
| Scavenger Resins | Covalent capture of the aldehyde by a solid-supported reagent. | >95% | >95% | High selectivity, simple filtration-based workup, and suitable for automation. | Resins can be expensive; capacity is limited. |
| Recrystallization | Purification of a solid product based on differential solubility. | >99% | 70-95% | Can yield highly pure crystalline products; relatively simple procedure. | Only applicable to solid products; requires finding a suitable solvent system. |
Experimental Protocols
Protocol 1: Sodium Bisulfite Extraction
This protocol is designed for the selective removal of 2-chlorobenzaldehyde from a reaction mixture containing a desired organic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Agitation: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and reaction of the bisulfite with the 2-chlorobenzaldehyde.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent) will contain the 2-chlorobenzaldehyde-bisulfite adduct.
-
Work-up: Drain and discard the aqueous layer. Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Column Chromatography
This protocol is suitable for separating 2-chlorobenzaldehyde from products with different polarities.
-
Stationary Phase: Prepare a chromatography column with silica gel as the stationary phase.
-
Eluent Selection: Choose a solvent system (eluent) where the desired product and 2-chlorobenzaldehyde have different retention factors (Rf) as determined by TLC. A common starting point is a mixture of hexanes and ethyl acetate. 2-chlorobenzaldehyde is more polar than a non-polar compound like 1,4-diethylbenzene and will elute later.[5]
-
Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Vacuum Distillation
This method is effective if the desired product has a significantly higher boiling point than 2-chlorobenzaldehyde (boiling point ~209-215 °C at 760 mmHg, ~84 °C at 10 mmHg).[6]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Sample Preparation: Place the crude mixture in the distillation flask with a stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the distilled 2-chlorobenzaldehyde in the receiving flask.
-
Completion: Once the 2-chlorobenzaldehyde has been removed, the purified, less volatile product remains in the distillation flask.
Protocol 4: Use of Scavenger Resins
This protocol utilizes a polymer-bound amine scavenger to remove 2-chlorobenzaldehyde.
-
Resin Selection: Choose a scavenger resin with primary or secondary amine functionality.
-
Reaction: Add the scavenger resin to the crude reaction mixture dissolved in an appropriate solvent.
-
Agitation: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the aldehyde.
-
Filtration: Once the reaction is complete (monitored by TLC or other analytical methods), filter off the resin.
-
Work-up: The filtrate contains the purified product, free of the aldehyde. Concentrate the filtrate to obtain the final product.
Protocol 5: Recrystallization
This method is suitable if your desired product is a solid at room temperature.
-
Solvent Selection: Identify a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 2-chlorobenzaldehyde and other impurities remain soluble at low temperatures. For Schiff bases derived from 2-chlorobenzaldehyde, solvents like ethanol, DMSO, or mixtures like ethanol/water can be effective.[7][8][9] For chalcones, 95% ethanol is a common recrystallization solvent.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Solved If a mixture of 2-chlorobenzaldehyde and | Chegg.com [chegg.com]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity | MDPI [mdpi.com]
Optimizing reagent stoichiometry for 2-Chlorocinnamic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Chlorocinnamic acid?
A1: The most prevalent methods for synthesizing 2-Chlorocinnamic acid are the Perkin reaction, Knoevenagel condensation, Heck reaction, and Wittig reaction.[1][2] Each method offers distinct advantages and disadvantages concerning reaction conditions, reagent availability, and yield.
Q2: Which synthetic route typically offers the highest yield for 2-Chlorocinnamic acid?
A2: The Knoevenagel condensation is often preferred for its high to quantitative yields and relatively mild reaction conditions compared to the Perkin reaction.[1] The Perkin reaction, while well-established, can be limited by high temperatures and the potential for side reactions.[1][3] The Heck and Wittig reactions can also be high-yielding, but may require more specialized reagents and catalysts.
Q3: What are the primary starting materials for each synthesis method?
A3: The primary starting materials are as follows:
-
Perkin Reaction: 2-chlorobenzaldehyde and acetic anhydride.[3]
-
Knoevenagel Condensation: 2-chlorobenzaldehyde and malonic acid.[1]
-
Heck Reaction: A 2-haloaryl precursor (like 2-chloroiodobenzene) and acrylic acid.[1]
-
Wittig Reaction: 2-chlorobenzaldehyde and a phosphorus ylide, such as (carboxymethyl)triphenylphosphonium bromide.
Q4: How can I purify the crude 2-Chlorocinnamic acid product?
A4: Recrystallization is the most common and effective method for purifying crude 2-Chlorocinnamic acid.[3] A typical solvent system for recrystallization is an ethanol/water mixture.[3]
Troubleshooting Guides
Low Reaction Yield
Q5: My reaction yield for the synthesis of 2-Chlorocinnamic acid is consistently low. What are the common causes and how can I improve it?
A5: Low yields are a frequent challenge. The potential causes and solutions depend on the synthetic route employed:
-
For the Perkin Reaction:
-
Moisture Contamination: Acetic anhydride is highly sensitive to moisture, which can cause its hydrolysis and render it ineffective.[3] Ensure all glassware is thoroughly dried and use anhydrous reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen) can also mitigate this issue.[3]
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of 2-chlorobenzaldehyde to acetic anhydride can limit the conversion. An excess of acetic anhydride is often used to drive the reaction to completion.[3]
-
Incomplete Reaction: The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times (3-5 hours) to achieve completion.[4] Ensure your reaction is heated adequately and for a sufficient duration.
-
-
For the Knoevenagel Condensation:
-
Catalyst Choice and Amount: The selection and quantity of the base catalyst (e.g., pyridine, piperidine) are critical. Using an insufficient amount or a poor-quality catalyst can lead to incomplete conversion.
-
Inefficient Decarboxylation: The initial product of the condensation is a dicarboxylic acid that must undergo decarboxylation. Inefficient decarboxylation will result in lower yields of the final product.[3]
-
-
For the Heck Reaction:
-
Catalyst Activity: The palladium catalyst is sensitive to air and impurities, which can lead to deactivation. It is crucial to use a high-quality catalyst and maintain an inert atmosphere.
-
Ligand Choice: The choice of phosphine ligand can significantly influence the reaction's efficiency.
-
-
For the Wittig Reaction:
-
Ylide Instability: The phosphorus ylide can be unstable. It is often best to generate the ylide in situ in the presence of the aldehyde.
-
Steric Hindrance: Sterically hindered aldehydes or ylides can lead to slower reaction rates and lower yields.
-
Impurity Formation
Q6: I am observing the formation of a dark, resinous, or tar-like byproduct in my Perkin reaction. What is this and how can I minimize its formation?
A6: The formation of dark, resinous byproducts in the Perkin reaction is often due to side reactions like the self-condensation of acetic anhydride or polymerization of 2-chlorobenzaldehyde at high temperatures.[3]
Minimization Strategies:
-
Temperature Control: While the Perkin reaction requires heat, avoid excessively high temperatures. Maintaining the temperature within the optimal range is crucial to minimize polymerization.[3]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC). Avoid unnecessarily long heating times once the reaction has reached completion.[3]
Q7: My final 2-Chlorocinnamic acid product has low purity. What are the likely impurities and how can I remove them?
A7: Low purity can be attributed to several factors, with the primary impurities depending on the synthetic route:
-
Unreacted Starting Materials: Incomplete conversion can leave unreacted 2-chlorobenzaldehyde or other starting materials in the product mixture.
-
Reaction Intermediates: In the Perkin reaction, incomplete dehydration can result in the presence of a β-hydroxy intermediate.
-
Isomers: The synthesis can sometimes produce a mixture of (E) and (Z) isomers of 2-Chlorocinnamic acid. The desired product is typically the more stable trans-isomer ((E)-isomer).
-
Side Products: Byproducts from side reactions, as mentioned previously, can also contaminate the final product.
Purification Methods:
-
Recrystallization: This is the most effective method for purifying crude 2-Chlorocinnamic acid. An ethanol/water mixture is a commonly used solvent system.[3]
-
Column Chromatography: For separating isomers or removing highly colored impurities, column chromatography may be necessary.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions for 2-Chlorocinnamic Acid Synthesis
| Synthesis Method | Key Reagents & Stoichiometry (molar ratio) | Typical Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Perkin Reaction | 2-chlorobenzaldehyde : Acetic anhydride : Sodium acetate (1 : 1.5-2.5 : 1-1.5)[4] | None | 160-180[4] | 3-5[4] | ~71[1] |
| Knoevenagel Condensation | 2-chlorobenzaldehyde : Malonic acid : Pyridine (1 : 1 : catalytic) | Pyridine | Reflux (Water Bath) | 4-6 | High to quantitative[1] |
| Heck Reaction | 2-haloaryl precursor : Acrylic acid : Base (e.g., Triethylamine) : Pd catalyst (e.g., Pd(OAc)₂) (1 : 1.2 : 1.5 : 0.05 mol%) | DMF or Acetonitrile | 80-100 | 4-8 | Moderate (~36% for a similar bromo-analogue)[1] |
| Wittig Reaction | 2-chlorobenzaldehyde : (Carboxymethyl)triphenylphosphonium bromide : Base (e.g., NaOH) (1 : 1.1 : excess) | THF or Aqueous NaOH | Room Temperature | 2-4 | High |
Experimental Protocols
Perkin Reaction Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).[3]
-
Heating: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.[4]
-
Workup - Neutralization: Allow the reaction mixture to cool slightly and then pour it into a beaker of water. Carefully add a saturated solution of sodium carbonate with stirring until the solution is alkaline. This converts the 2-Chlorocinnamic acid into its water-soluble sodium salt.[3]
-
Workup - Removal of Unreacted Aldehyde: Subject the alkaline solution to steam distillation to remove any unreacted 2-chlorobenzaldehyde.[3]
-
Precipitation: Cool the filtrate and acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of 2-Chlorocinnamic acid is complete.[3]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Purify the crude product by recrystallization from an ethanol/water mixture.[3]
Knoevenagel Condensation Protocol
-
Reactant Mixture: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine.
-
Heating: Heat the mixture at reflux for 4-6 hours.
-
Precipitation: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Heck Reaction Protocol (General)
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), combine the 2-haloaryl precursor (e.g., 2-chloroiodobenzene, 1 equivalent), acrylic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mol%), and a suitable ligand (e.g., triphenylphosphine, 0.1 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 1.5 equivalents).
-
Heating: Heat the reaction mixture to 80-100°C for 4-8 hours, monitoring the progress by TLC.
-
Workup: Cool the reaction mixture, pour it into water, and acidify with HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the product, typically by column chromatography.
Wittig Reaction Protocol (Adapted from general procedures)
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend (carboxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add a strong base (e.g., n-butyllithium, 1.0 equivalent) dropwise. A color change indicates the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.
-
Aldehyde Addition: In a separate flask, dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup and Hydrolysis: Quench the reaction with water. Add a sufficient amount of NaOH solution to hydrolyze the ester intermediate to the carboxylate salt. Wash with an organic solvent (e.g., diethyl ether) to remove triphenylphosphine oxide.
-
Precipitation and Isolation: Acidify the aqueous layer with HCl to precipitate the 2-Chlorocinnamic acid. Collect the product by vacuum filtration and wash with cold water.
Visualizations
References
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciepub.com [sciepub.com]
- 3. reddit.com [reddit.com]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-Chloro-4-fluorocinnamic Acid and 4-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the documented biological activities of 2-Chloro-4-fluorocinnamic acid and 4-chlorocinnamic acid. While extensive research has been conducted on the bioactivities of cinnamic acid derivatives, a notable scarcity of specific experimental data for this compound exists in publicly available literature. This document, therefore, presents a comparison based on the available data for 4-chlorocinnamic acid and the closely related 2-chlorocinnamic acid, offering a framework for future experimental investigation.
Executive Summary
Cinnamic acid and its halogenated derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. 4-Chlorocinnamic acid has demonstrated notable antimicrobial and enzyme inhibitory activities. Information regarding 2-chlorocinnamic acid suggests potential as an enzyme inhibitor. However, a direct, data-driven comparison involving this compound is currently hampered by the lack of specific biological data for this compound. This guide summarizes the existing quantitative data for the related compounds and provides detailed experimental protocols to facilitate the evaluation of this compound's biological profile.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for 4-chlorocinnamic acid and 2-chlorocinnamic acid. No specific biological activity data for this compound was found in the reviewed literature.
Table 1: Antimicrobial Activity
| Compound | Test Organism | MIC (µM) | Reference |
| 4-Chlorocinnamic acid | Escherichia coli | 708 | [1] |
| 4-Chlorocinnamic acid | Bacillus subtilis | 708 | [1] |
| This compound | - | Data not available | - |
Table 2: Enzyme Inhibitory Activity
| Compound | Enzyme | IC50 | Reference |
| 4-Chlorocinnamic acid | Urease | 1.10 µM | |
| 2-Chlorocinnamic acid (isomer not specified) | Tyrosinase | 0.765 mM | [2] |
| This compound | - | Data not available | - |
Experimental Protocols
To facilitate the investigation of the biological activities of this compound and to allow for direct comparison with 4-chlorocinnamic acid, detailed experimental protocols for key assays are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, 4-chlorocinnamic acid)
-
Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate containing MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Enzyme Inhibition Assay: Urease Inhibition
This assay determines the ability of a compound to inhibit the activity of the urease enzyme.
Materials:
-
Test compounds
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
-
96-well microtiter plates
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the urease enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiation of Reaction: Add the urea solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for another defined period (e.g., 30 minutes).
-
Quantification of Ammonia: The amount of ammonia produced is determined using the Berthelot method, where the absorbance is measured spectrophotometrically.
-
Calculation of Inhibition: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
Materials:
-
Test compounds
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer
-
96-well microtiter plates
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.
-
Pre-incubation: Incubate the mixture at room temperature for a short period.
-
Initiation of Reaction: Add the L-DOPA solution to start the reaction.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Calculation of Inhibition: The rate of reaction is calculated, and the percentage of inhibition is determined. The IC50 value is obtained from a dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for determining the biological activity of test compounds.
Hypothetical Signaling Pathway: Modulation of Fungal Ergosterol Biosynthesis
Cinnamic acid derivatives have been suggested to exert antifungal activity by inhibiting the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.
Caption: Proposed mechanism of antifungal action for cinnamic acid derivatives via inhibition of 14α-demethylase.
References
A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been a subject of intense scientific scrutiny due to their wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The strategic introduction of halogen atoms into the cinnamic acid scaffold has proven to be a highly effective method for modulating the physicochemical properties and enhancing the therapeutic potential of these molecules. This guide provides a comprehensive comparison of halogenated cinnamic acid derivatives, supported by quantitative experimental data, detailed methodologies of key assays, and visual representations of relevant biological pathways and structure-activity relationships.
Comparative Analysis of Biological Activities
The biological efficacy of halogenated cinnamic acid derivatives is intricately linked to the nature of the halogen substituent, its position on the phenyl ring, and the presence of other functional groups. Systematic studies have demonstrated that these structural modifications can significantly influence the antimicrobial, antioxidant, and anticancer activities of the parent compound.
Antimicrobial Activity
Halogenation has been consistently shown to enhance the antimicrobial properties of cinnamic acid derivatives. The introduction of halogens can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated cinnamic acid derivatives against different microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound | Halogen & Position | Test Organism | MIC (µg/mL) | Reference |
| 4-Chlorocinnamic acid | 4-Chloro | E. coli | 708 | [2][3] |
| 4-Chlorocinnamic acid | 4-Chloro | B. subtilis | 708 | [2][3] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | 4-Chloro, 3,5-di(trifluoromethyl) on N-phenyl | S. aureus | < 1 (submicromolar) | [1] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | 4-Chloro, 3,5-di(trifluoromethyl) on N-phenyl | MRSA | < 1 (submicromolar) | [1] |
| 2,3-dibromo-3-phenylpropanoic acid | Bromine on double bond | A. niger | 0.89 µM | [4] |
| 2,3-dibromo-3-phenylpropanoic acid | Bromine on double bond | C. albicans | 0.79 µM | [4] |
| Methoxyethyl 4-chlorocinnamate | 4-Chloro | C. albicans | 0.13 µmol/mL | [5] |
| Perillyl 4-chlorocinnamate | 4-Chloro | C. albicans | 0.024 µmol/mL | [5] |
Studies have indicated that para-substitution of a chlorine atom on the phenyl ring enhances antibacterial activity more effectively than ortho-substitution. For instance, a para-substituted chloro-compound showed an IC50 of 4.54 µg/mL, while the ortho-substituted counterpart had an IC50 of 9.91 µg/mL.[6] Furthermore, the addition of bromine to the double bond of the cinnamic acid backbone has been shown to significantly increase antimicrobial effects.[4]
Anticancer Activity
Halogenated cinnamic acid derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
The following table presents the half-maximal inhibitory concentration (IC50) values of selected halogenated cinnamic acid derivatives against different cancer cell lines. Lower IC50 values denote higher cytotoxic potency.
| Compound | Halogen & Position | Cancer Cell Line | IC50 (µM) | Reference |
| Amide of piperonilic acid with 3,4-dichlorobenzyl substituent | 3,4-Dichloro | HCT116 (Colon) | 99 | [7] |
| Cinnamoyl amide with 3,4-dichlorobenzyl substituent | 3,4-Dichloro | HCT116 (Colon) | 71 | [7] |
| (E)-2-isopropyl-5-methylphenyl 3-(4-hydroxyphenyl)acrylate | None (for comparison) | - | 10.6 | [8] |
| (E)-2-acetyl-5-methoxyphenyl 3-(4-hydroxyphenyl)acrylate | None (for comparison) | - | 2.0 | [8] |
| Novel Cinnamic Acid Derivative 12 | - | A-549 (Lung) | > 25 | [9] |
| Other Synthesized Derivatives | - | A-549 (Lung) | 10 - 18 | [9] |
The presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to be favorable for anticancer activity.[6] For example, a series of cinnamoyl-based amides with dichlorobenzyl substituents displayed significant antiproliferative activity against colorectal cancer cells.[7][10]
Antioxidant Activity
The antioxidant potential of cinnamic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. While halogenation itself does not directly contribute to radical scavenging in the same way as hydroxyl groups, it can modulate the electronic properties of the molecule and influence its overall antioxidant capacity.
The antioxidant activity is often evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and the results are expressed as IC50 values.
| Compound | Substituent(s) | DPPH Scavenging IC50 (µM) | Reference |
| Caffeic acid | 3,4-dihydroxy | - | [11] |
| p-Coumaric acid | 4-hydroxy | - | [11] |
| Ferulic acid | 4-hydroxy-3-methoxy | - | [12] |
Studies have consistently shown that the number and position of hydroxyl groups are the main determinants of antioxidant efficacy in cinnamic acid derivatives.[11][12] Dihydroxy-substituted derivatives like caffeic acid exhibit significantly higher radical scavenging activity than their monohydroxy counterparts.[11] While data specifically on the direct antioxidant contribution of halogens is less prevalent, their influence on the overall electronic structure can indirectly affect the radical scavenging potential.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the halogenated cinnamic acid derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[6]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[6]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized microbial suspension. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).[6]
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 16-20 hours).[11]
-
Determination of MIC: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6][11]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated cinnamic acid derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol.[15] Also, prepare solutions of the test compounds at various concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH solution.[15] Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[15]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[15] The discoloration of the purple DPPH solution to yellow indicates radical scavenging.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the evaluation of halogenated cinnamic acid derivatives.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 10. researchgate.net [researchgate.net]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Analysis of the Antimicrobial Effects of Cinnamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid, has garnered significant interest in the scientific community for its diverse biological activities, including its notable antimicrobial properties. This guide provides a detailed comparative analysis of the antimicrobial efficacy of the two geometric isomers of cinnamic acid: cis-cinnamic acid and trans-cinnamic acid. The information presented herein is supported by experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential of these isomers.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial potency of cinnamic acid isomers is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the quantitative data from various studies, highlighting the differential effects of the cis and trans isomers against a range of microorganisms.
Table 1: Comparative Antimicrobial Activity of cis- and trans-Cinnamic Acid Against Mycobacterium tuberculosis
| Compound | Microorganism | Assay | Concentration (µg/mL) | Concentration (µM) | Potency Comparison |
| cis-Cinnamic Acid | M. tuberculosis (MDR strain) | MBC | 2.5 | 16.9 | ~120x more potent than trans-isomer |
| trans-Cinnamic Acid | M. tuberculosis (MDR strain) | MBC | 300 | 2000 | Baseline |
MDR: Multi-drug resistant. Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: Antimicrobial Activity of trans-Cinnamic Acid Against Various Microorganisms
| Compound | Microorganism | Type | MIC (µg/mL) |
| trans-Cinnamic Acid | Escherichia coli | Gram-negative Bacteria | >5000 |
| trans-Cinnamic Acid | Staphylococcus aureus | Gram-positive Bacteria | >5000 |
| trans-Cinnamic Acid | Mycobacterium tuberculosis | Acid-fast Bacteria | 270–675 |
| trans-Cinnamic Acid | Candida albicans | Fungus | 405 |
| trans-Cinnamic Acid | Aspergillus niger | Fungus | 844 µM |
| trans-Cinnamic Acid | Aspergillus terreus | Fungus | 1.7 mM |
| trans-Cinnamic Acid | Aspergillus flavus | Fungus | 1.7 mM |
Note: MIC values can vary between studies due to differences in microbial strains, media, and experimental conditions.[2][6][7][8]
The data clearly indicates that cis-cinnamic acid exhibits remarkably superior antimicrobial activity against Mycobacterium tuberculosis compared to its trans isomer.[1][2][3][4][5][6] While trans-cinnamic acid shows moderate to weak activity against several common bacteria and fungi, its efficacy against M. tuberculosis and Candida albicans is more pronounced.[2][6]
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of cinnamic acid isomers is believed to be multifaceted, targeting several cellular processes in microorganisms. This broad-spectrum mechanism may reduce the likelihood of the development of microbial resistance. The key reported mechanisms include:
-
Membrane Disruption: Cinnamic acid and its derivatives can increase the permeability of the microbial cell membrane, leading to a loss of structural integrity.[1]
-
Leakage of Cellular Components: The damage to the cell membrane results in the leakage of essential cytoplasmic contents, such as ions and metabolites.[1]
-
Inhibition of Cellular Processes: There is evidence to suggest that these compounds can interfere with the synthesis of nucleic acids and proteins. For instance, p-coumaric acid, a derivative of cinnamic acid, has been shown to bind to the DNA double helix.[1]
-
Induction of Oxidative Stress: Some derivatives can induce the production of intracellular reactive oxygen species (ROS), leading to oxidative damage and subsequent cell death.[1]
Caption: Proposed antimicrobial mechanism of cinnamic acid isomers.
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vitro antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Reagents:
-
Microbial Culture: The target microorganism is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the exponential growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Antimicrobial Stock Solution: The cinnamic acid isomer is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
2. Serial Dilution:
-
A 96-well microtiter plate is used.
-
A two-fold serial dilution of the antimicrobial stock solution is performed in the broth medium across the wells of the plate to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plate is covered and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
4. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Caption: Experimental workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This test is performed as a subsequent step to the MIC test.[9]
1. Subculturing from MIC Plate:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).
-
The aliquot is plated onto a suitable agar medium that does not contain the antimicrobial agent.
2. Incubation:
-
The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
3. Determination of MBC:
-
After incubation, the number of colonies on each plate is counted.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the number of CFUs compared to the initial inoculum.[10][11]
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Validating the Structure of 2-Chlorocinnamic Acid Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for validating the chemical structure of 2-Chlorocinnamic acid and its positional isomers. Detailed experimental protocols and supporting data are presented to aid in the unambiguous structural elucidation and differentiation of these closely related compounds.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds with significant interest in pharmaceutical and materials science research. The precise determination of their molecular structure is crucial for understanding their chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. This guide focuses on the application of ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for the structural validation of 2-Chlorocinnamic acid and its derivatives.
Comparison of ¹H and ¹³C NMR Data
The position of the chloro-substituent on the phenyl ring of cinnamic acid significantly influences the chemical shifts of the aromatic and vinylic protons and carbons. The following tables summarize the experimental ¹H and ¹³C NMR data for trans-cinnamic acid and its 2-chloro, 3-chloro, and 4-chloro derivatives, allowing for a direct comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆
| Compound | Hα (d) | Hβ (d) | Aromatic Protons (m) | COOH (s) | Jαβ (Hz) |
| trans-Cinnamic Acid | 6.56 | 7.59 | 7.40-7.60 | 12.45 | 16.0 |
| trans-2-Chlorocinnamic Acid | 6.56 | 7.88 | 7.28-7.54 | - | 16.2 |
| trans-3-Chlorocinnamic Acid | 6.72 | 7.63 | 7.45-7.76 | 12.65 | 16.0 |
| trans-4-Chlorocinnamic Acid | 6.64 | 7.57 | 7.47 (d, J=8.7), 7.76 (d, J=8.7) | 12.55 | 15.9 |
Data for chloro-derivatives sourced from a supplementary information document from The Royal Society of Chemistry.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | C=O | Cα | Cβ | C1' | C2' | C3' | C4' | C5' | C6' |
| trans-Cinnamic Acid | 167.66 | 119.35 | 144.01 | 134.32 | 128.96 | 130.26 | 128.24 | 130.26 | 128.96 |
| trans-2-Chlorocinnamic Acid | 167.39 | 121.03 | 142.32 | 133.80 | 130.64 | 129.81 | 127.82 | 126.75 | 136.55 |
| trans-3-Chlorocinnamic Acid | 167.42 | 120.16 | 142.59 | 136.55 | 128.98 | 133.55 | 128.41 | 130.11 | 127.82 |
| trans-4-Chlorocinnamic Acid | 167.59 | 120.22 | 142.56 | 133.30 | 129.90 | 128.98 | 134.87 | 128.98 | 129.90 |
Data for chloro-derivatives sourced from a supplementary information document from The Royal Society of Chemistry.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable NMR data.
Sample Preparation
-
Weigh 5-10 mg of the purified cinnamic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg30).
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse (zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-220 ppm.
-
2D NMR Data Acquisition (HSQC and HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).
-
This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[1]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: Standard HMBC (hmbcgplpndqf).
-
This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular structure.[1]
-
Structural Elucidation Workflow using NMR
The following diagram illustrates a typical workflow for the structural validation of a 2-Chlorocinnamic acid derivative.
Caption: A logical workflow for the structural validation of 2-Chlorocinnamic acid derivatives using NMR spectroscopy.
Utilizing 2D NMR for Unambiguous Assignment
While 1D NMR provides foundational information, 2D NMR experiments are indispensable for resolving ambiguities, especially in complex molecules.
-
HSQC: The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is particularly useful for assigning the vinylic (Hα-Cα and Hβ-Cβ) and aromatic C-H pairs.
-
HMBC: The HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds). For instance, the vinylic proton Hα will show a correlation to the carboxylic carbon (C=O) and the ipso-carbon of the phenyl ring (C1'). The Hβ proton will show correlations to the ipso-carbon (C1') and the ortho-carbons (C2' and C6'). These correlations are critical for confirming the connectivity of the acrylic acid side chain to the substituted phenyl ring.
The following diagram illustrates the key HMBC correlations for a generic trans-cinnamic acid derivative.
References
A Comparative Guide to the Cytotoxic Effects of 2-Chlorocinnamic Acid Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of various 2-chlorocinnamic acid derivatives on different cancer cell lines. The information presented is curated from multiple studies to offer an objective overview supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The introduction of a chlorine atom at the ortho-position of the phenyl ring in the cinnamic acid scaffold can significantly modulate the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets and leading to improved cytotoxic effects against cancer cells. This guide focuses on the cytotoxic profiles of 2-chlorocinnamic acid amides and esters, summarizing their efficacy and outlining the key experimental methodologies used for their evaluation.
Data Presentation: Comparative Cytotoxicity
The cytotoxic activity of 2-chlorocinnamic acid derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various 2-chlorocinnamic acid derivatives against several human cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) |
| Amide | N-methyl-2-chlorocinnamamide | A-549 (Lung) | 11.38[1] |
| Amide | N-ethyl-2-chlorocinnamamide | A-549 (Lung) | ~15[1] |
| Amide | Cinnamic acid amide derivative 1 | A-549 (Lung) | 11.38[2] |
| Amide | Cinnamic acid amide derivative 5 | A-549 (Lung) | 10.36[2] |
| Amide | Cinnamic acid amide derivative 9 | A-549 (Lung) | 11.06[2] |
| Ester/Amide | Representative Cinnamic Acid Esters and Amides | HeLa (Cervix), K562 (Myelogenous Leukemia), Fem-x (Malignant Melanoma), MCF-7 (Breast) | 42 - 166[3][4] |
Signaling Pathways
2-Chlorocinnamic acid derivatives have been shown to exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.[1] The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism, involving the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[1] Furthermore, some derivatives can arrest the cell cycle by modulating the activity of cyclin-dependent kinases (CDKs).[1]
Caption: Apoptosis induction by 2-chlorocinnamic acid derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
2-Chlorocinnamic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-chlorocinnamic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
2-Chlorocinnamic acid derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 2-chlorocinnamic acid derivatives for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.[5][6]
-
Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
2-Chlorocinnamic acid derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8][9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7][8]
-
Caption: Workflow for evaluating cytotoxic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Efficacy of Catalysts in Cinnamic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives are pivotal building blocks in the pharmaceutical, cosmetic, and fragrance industries. The efficient synthesis of these compounds is of paramount importance, with catalyst selection playing a critical role in determining reaction yield, selectivity, and overall process sustainability. This guide provides a comprehensive comparison of various catalytic systems for cinnamic acid synthesis, supported by experimental data to inform catalyst selection for specific research and development needs.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative performance of different catalysts and synthetic routes for the production of cinnamic acid, offering a clear comparison of their efficiencies and reaction conditions.
| Synthesis Route | Catalyst/Reagent | Key Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Perkin Reaction | Sodium Acetate or Potassium Acetate | Benzaldehyde, Acetic Anhydride | 70 - 180 | 1 - 8 hours | 4.98 - 72 | [1] |
| Sodium Acetate (Ultrasound-assisted) | Benzaldehyde, Acetic Anhydride | 70 | 60 minutes | 4.98 | [2][3] | |
| Knoevenagel Condensation | Weak bases (e.g., piperidine, pyridine), Ammonium bicarbonate | Benzaldehyde, Malonic Acid | Room Temp. to 140 | Minutes to several hours | 73 - 90 | [1] |
| Piperidine in Dimethylformamide (DMF) (Microwave-assisted) | Benzaldehyde, Malonic Acid | 90 | 30 minutes | 85 - 97 | [3] | |
| Heck Reaction | Palladium-based catalysts (e.g., PdCl2, Palladacycle) | Aryl halide, Alkene (e.g., acrylic acid) | Up to 150 | 0.5 - 24 hours | Up to 96 | [1][4][5] |
| Biocatalysis | Phenylalanine Ammonia Lyase (PAL) (Whole-Cell) | L-phenylalanine | 50 | High productivity (up to 6.7 mM/h) | 75 (molar conversion) | [3] |
| Base-Catalyzed Condensation | Sodium Hydroxide (Microwave-assisted) | Aromatic aldehyde, Succinic anhydride | Microwave (600W) | 40 - 200 seconds | Up to 95 | [6] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Perkin Reaction (Conventional Heating)
-
Reactants: Benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).[5]
-
Procedure:
-
Combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.[5]
-
Heat the mixture in an oil bath at 160-180°C for 3-5 hours.[5]
-
Allow the reaction mixture to cool and then pour it into water.
-
Add a saturated solution of sodium carbonate to make the solution alkaline, which converts cinnamic acid to its soluble sodium salt.[5]
-
The unreacted benzaldehyde can be removed by distillation.
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the cinnamic acid.[7]
-
Collect the crystals by filtration, wash with cold water, and recrystallize from an appropriate solvent if necessary.[3]
-
Knoevenagel Condensation (Base-Catalyzed)
-
Reactants: Benzaldehyde (0.10 mol), malonic acid (0.11 mol), 95% ethanol (25 mL), and pyridine (2.5 mL).[5]
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine benzaldehyde, malonic acid, 95% ethanol, and pyridine.[5]
-
Heat the mixture to a mild reflux for 6-8 hours.[5]
-
Cool the reaction mixture and then place it in an ice bath to induce crystallization.[5]
-
Collect the solid product by filtration using a Büchner funnel and wash the crystals with cold 95% ethanol.[5]
-
Recrystallize the crude cinnamic acid from ethanol for purification.[5]
-
Heck Reaction (Palladium-Catalyzed)
-
Reactants: Aryl halide (e.g., iodobenzene), methyl acrylate, palladium catalyst (e.g., PdCl2), a base (e.g., Na2CO3), and a phase transfer catalyst (e.g., TBAB).[4]
-
Procedure:
-
This reaction is typically carried out under ultrasonic conditions in an aqueous solution at ambient temperature.[4]
-
Combine the aryl halide, methyl acrylate, palladium chloride, sodium carbonate, and tetra-n-butylammonium bromide (TBAB) in a suitable reaction vessel with water.[4]
-
Subject the mixture to ultrasonic irradiation for a specified time.
-
After the reaction is complete, the product, a cinnamic acid ester, can be extracted and subsequently hydrolyzed to yield cinnamic acid.
-
Microwave-Assisted Synthesis (Knoevenagel Condensation)
-
Reactants: Benzaldehyde (8 mmol), malonic acid (24 mmol), piperidine (4 mmol), and dimethylformamide (DMF, 5 mL).[3]
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and malonic acid in DMF.[3]
-
Add piperidine to the reaction mixture.[3]
-
Place the flask in a microwave reactor and irradiate for 30 minutes at 90°C.[3]
-
After cooling, the product can be isolated by adding water and acidifying to precipitate the cinnamic acid, followed by filtration.
-
Biocatalytic Synthesis (Whole-Cell)
-
Biocatalyst: Engineered Corynebacterium glutamicum expressing Phenylalanine Ammonia Lyase (PAL).[3]
-
Substrate: L-phenylalanine.[3]
-
Procedure:
-
Cultivate the engineered microbial cells to a suitable density.
-
Harvest the cells and resuspend them in an aqueous buffer to create a whole-cell biocatalyst suspension.[3]
-
Introduce the cell suspension into a bioreactor and maintain the temperature at 50°C and pH at 8.5.[3]
-
Add L-phenylalanine to the bioreactor to initiate the conversion to trans-cinnamic acid.[3]
-
Monitor the reaction progress using techniques such as HPLC.
-
Upon completion, separate the cells and purify the cinnamic acid from the supernatant.[3]
-
Visualizations: Reaction Pathways and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows described in the experimental protocols.
Caption: The Perkin reaction mechanism for cinnamic acid synthesis.
Caption: Knoevenagel condensation pathway for cinnamic acid formation.
Caption: A generalized experimental workflow for cinnamic acid synthesis.
References
Unveiling the Antifungal Potential of Chlorocinnamic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Chlorocinnamic acid derivatives have emerged as a promising class of compounds with significant antifungal activity. This guide provides a comprehensive comparison of their performance against various fungal pathogens, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and evaluation workflows.
Comparative Antifungal Activity
The antifungal efficacy of various chlorocinnamic acid derivatives has been evaluated against a range of clinically relevant fungal species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify their antifungal potency. A lower MIC value indicates greater efficacy.
A study on a series of 4-chlorocinnamic acid esters revealed their bioactivity against several Candida species.[1][2][3] Notably, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate demonstrated the most potent activity.[1][2][3] The fungicidal or fungistatic nature of these compounds was determined by the MFC/MIC ratio, with several esters exhibiting fungicidal properties.[3]
| Compound | Fungal Strain | MIC (μmol/mL) | MFC (μmol/mL) | Reference |
| Methyl 4-chlorocinnamate | Candida albicans ATCC 90028 | 5.09 | >5.09 | [3] |
| Ethyl 4-chlorocinnamate | Candida albicans ATCC 90028 | >4.75 | - | [3] |
| Methoxyethyl 4-chlorocinnamate | Candida guilliermondii | 0.13 | - | [1][2] |
| Perillyl 4-chlorocinnamate | Candida guilliermondii | 0.024 | - | [1][2] |
| 4-Chloro-α-methylcinnamic acid | Saccharomyces cerevisiae (cell wall integrity mutants) | 0.5 mM (causes complete growth inhibition) | - | [4] |
Mechanism of Action: Targeting Fungal Viability
The antifungal action of chlorocinnamic acid derivatives appears to be multifaceted, primarily targeting the fungal cell membrane and crucial metabolic pathways.
One of the proposed mechanisms is the inhibition of the enzyme 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Molecular docking studies have suggested a high affinity of 4-chlorocinnamic acid esters for the active site of this enzyme.[1][2]
Furthermore, some derivatives, such as 4-chloro-α-methylcinnamic acid, are believed to interfere with the cell wall integrity and the fungal antioxidant system, potentially by targeting the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This dual-pronged attack enhances their antifungal efficacy. Certain cinnamic acid derivatives have also been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme unique to fungi, highlighting another potential target for antifungal drug development.[5]
Experimental Protocols
The evaluation of the antifungal properties of chlorocinnamic acid derivatives involves standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: The chlorocinnamic acid derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. This is typically assessed by visual inspection or by measuring the absorbance using a microplate reader.
Minimum Fungicidal Concentration (MFC) Determination:
-
Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the test compound.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungi.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates, indicating that the fungal cells have been killed.
Experimental and Drug Discovery Workflow
The journey from a potential antifungal compound to a viable drug candidate involves a structured workflow encompassing synthesis, screening, and mechanistic studies.
Chemosensitization: A Synergistic Approach
An exciting avenue of research is the use of chlorocinnamic acid derivatives as chemosensitizing agents.[4] This means they can enhance the efficacy of existing antifungal drugs, potentially overcoming drug resistance. For instance, 4-chloro-α-methylcinnamic acid has been shown to augment the activity of cell wall-targeting antifungals like caspofungin.[4][6] This synergistic effect could lead to lower required doses of conventional antifungal agents, reducing the risk of side effects and combating resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Chlorocinnamic Acid in Enzyme Inhibition
For researchers and professionals in drug development, a thorough understanding of the inhibitory effects of small molecules on enzyme activity is crucial for the design of specific and potent therapeutic agents. This guide provides a detailed comparative analysis of the enzyme inhibition profile of 2-Chlorocinnamic acid, juxtaposed with other known inhibitors. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of 2-Chlorocinnamic acid has been primarily evaluated against mushroom tyrosinase. For a comprehensive comparison, its activity is presented alongside standard inhibitors for other enzyme classes, including monocarboxylate transporters and ornithine decarboxylase, for which cinnamic acid derivatives have shown relevance.
| Enzyme | Source/Organism | Inhibitor | IC50 | Ki | Inhibition Type |
| Mushroom Tyrosinase (Diphenolase activity) | Agaricus bisporus | 2-Chlorocinnamic acid | 0.765 mM [1][2] | 0.348 mM [2] | Reversible, Uncompetitive [1][2][3] |
| Mushroom Tyrosinase (Diphenolase activity) | Agaricus bisporus | Kojic Acid | ~0.121 mM | - | Mixed |
| Mushroom Tyrosinase | Agaricus bisporus | L-Mimosine | - | - | Competitive |
| Monocarboxylate Transporter 1 (MCT1) | Human | 2-Chlorocinnamic acid | Data not available | Data not available | Inhibitor [3] |
| Monocarboxylate Transporter 1 (MCT1) | Human | AZD3965 | - | 1.6 nM | Selective |
| Monocarboxylate Transporter 1 & 2 (MCT1/2) | Human | AR-C155858 | - | 2.3 nM (MCT1), <10 nM (MCT2) | Potent Inhibitor |
| Ornithine Decarboxylase (ODC) | Human | 2-Chlorocinnamic acid | Data not available | Data not available | Inhibitor (putative) [3] |
| Ornithine Decarboxylase (ODC) | Human | DFMO (Eflornithine), L-enantiomer | ~7.5 µM | 1.3 µM (KD) | Irreversible |
Mechanisms of Action and Signaling Pathways
Mushroom Tyrosinase Inhibition
2-Chlorocinnamic acid acts as a reversible and uncompetitive inhibitor of the diphenolase activity of mushroom tyrosinase.[1][2][3] This mechanism implies that the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme.[3] Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for catalyzing the initial steps of melanin synthesis. By inhibiting tyrosinase, 2-Chlorocinnamic acid can effectively reduce melanin production.[3]
Monocarboxylate Transporter (MCT) Inhibition
Cinnamic acid and its derivatives are recognized as inhibitors of monocarboxylate transporters (MCTs).[3] MCTs, particularly MCT1 and MCT4, are crucial for cellular metabolism, especially in cancer cells, by facilitating the transport of monocarboxylates like lactate and pyruvate across cell membranes.[3] The inhibition of MCTs by compounds such as 2-Chlorocinnamic acid can lead to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent disruption of the metabolic processes of highly glycolytic cells, such as those found in tumors.[3]
Decarboxylase Inhibition
2-Chlorocinnamic acid has been identified as a regiospecific inhibitor of certain decarboxylases, with a proposed mechanism involving the binding to a metal ion within the active site of these enzymes.[3] The following diagram illustrates a general workflow for assessing the inhibition of a decarboxylase.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol details the procedure for determining the inhibitory effect of 2-Chlorocinnamic acid on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[3]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
2-Chlorocinnamic acid
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of 2-Chlorocinnamic acid in DMSO and make serial dilutions in the same solvent.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the 2-Chlorocinnamic acid dilutions to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Add the tyrosinase solution to all wells and pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 2-Chlorocinnamic acid using the formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Monocarboxylate Transporter (MCT) Inhibition Assay (Radiolabeled Lactate Uptake)
This protocol outlines a method to assess MCT inhibition using a radiolabeled lactate uptake assay.
Materials:
-
Cancer cell line expressing the MCT of interest (e.g., MCT1 or MCT4)
-
[¹⁴C]-L-Lactate (radiolabeled substrate)
-
2-Chlorocinnamic acid
-
Cell culture medium and supplements
-
Scintillation counter and scintillation fluid
-
Buffer for washing and lysis
Procedure:
-
Cell Culture:
-
Culture the chosen cancer cell line to an appropriate confluency in multi-well plates.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with varying concentrations of 2-Chlorocinnamic acid in a suitable buffer for a defined period.
-
-
Lactate Uptake:
-
Initiate the uptake by adding a solution containing [¹⁴C]-L-Lactate to the cells and incubate for a short, defined time (e.g., 1-5 minutes).
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radiolabeled lactate.
-
Lyse the cells to release the intracellular contents.
-
-
Measurement:
-
Measure the amount of intracellular [¹⁴C]-L-Lactate in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of the cell lysates.
-
Calculate the percentage of inhibition of lactate uptake at each concentration of 2-Chlorocinnamic acid compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Decarboxylase Inhibition Assay
This protocol provides a general method for assessing the inhibition of amino acid decarboxylases.
Materials:
-
Purified decarboxylase enzyme
-
The specific amino acid substrate (e.g., L-ornithine for ornithine decarboxylase)
-
2-Chlorocinnamic acid
-
Appropriate buffer system (pH optimal for the enzyme)
-
Method for detecting product formation (e.g., CO₂ release measurement, colorimetric assay for the amine product). A common method involves a coupled enzyme assay where CO₂ consumption is measured spectrophotometrically.[4]
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the decarboxylase enzyme, the amino acid substrate, and serial dilutions of 2-Chlorocinnamic acid in the appropriate buffer.
-
-
Reaction Mixture:
-
In a suitable reaction vessel (e.g., microplate or cuvette), combine the enzyme solution with the different concentrations of 2-Chlorocinnamic acid.
-
Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the reaction by adding the amino acid substrate.
-
-
Activity Measurement:
-
Monitor the reaction progress over time by measuring the rate of product formation or substrate consumption using a suitable detection method. For example, if measuring CO₂ production, this can be done using a CO₂ electrode or a coupled enzymatic assay that leads to a change in absorbance.[4]
-
-
Data Analysis:
-
Determine the initial reaction rates for the control and for each inhibitor concentration.
-
Calculate the percentage of inhibition and plot this against the inhibitor concentration to determine the IC50 value.
-
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbal Metabolites as Potential Carbonic Anhydrase Inhibitors: Promising Compounds for Cancer and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
2-Chlorocinnamic Acid Outshines CHCA as a High-Performance MALDI Matrix for Proteomics and Drug Development
For researchers, scientists, and drug development professionals seeking enhanced sensitivity and more comprehensive results in peptide analysis, 2-chlorocinnamic acid (Cl-CCA) is emerging as a superior alternative to the long-standing "gold standard" matrix, α-cyano-4-hydroxycinnamic acid (CHCA), in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. [1][2][3] This guide provides a detailed comparison of the two matrices, supported by experimental data, to inform your selection for critical analytical workflows.
Recent studies have demonstrated that the substitution of a chlorine atom on the cinnamic acid core of 2-chlorocinnamic acid lowers its proton affinity.[1][3] This key chemical modification facilitates a more efficient proton transfer to a broader range of peptides, resulting in a significant increase in ion yield and sequence coverage, particularly for low-abundance peptides and complex protein digests.[1][2]
Performance Comparison: 2-Chlorocinnamic Acid vs. CHCA
Experimental evidence consistently highlights the advantages of 2-chlorocinnamic acid over CHCA in several key performance metrics.[1][2]
| Performance Metric | 2-Chlorocinnamic Acid (Cl-CCA) | α-Cyano-4-hydroxycinnamic Acid (CHCA) | Analyte | Reference |
| Sequence Coverage | 48% | 4% | 1 fmol BSA in-solution digest | [2] |
| 75% | 40% | 10 fmol BSA in-solution digest | [2] | |
| Protein Identification | Unambiguous | Failed | 25 fmol BSA in-gel digest | [2] |
| Signal-to-Noise (S/N) Ratio | Average 22-fold increase | Standard | Common peptides | [2] |
| Ion Intensity | 2- to 75-fold increase | Standard | Common peptides | [2] |
| Sensitivity with Labile Peptides | Up to 10-fold improvement | Standard | Phosphopeptides and SPITC-derivatized peptides | [3] |
Experimental Protocols
Reproducible and reliable results in MALDI-MS are critically dependent on meticulous sample preparation.[1] The following are detailed protocols for the preparation of both 2-chlorocinnamic acid and CHCA matrix solutions and the subsequent sample deposition.
Protocol 1: Matrix Solution Preparation
2-Chlorocinnamic Acid (Cl-CCA) Matrix Solution (5 mg/mL):
-
Prepare a solvent mixture of Acetonitrile (ACN), Ethanol (EtOH), and 0.1% aqueous Trifluoroacetic acid (TFA) in a 3:1:6 (v/v/v) ratio.[1]
-
Dissolve 2-chlorocinnamic acid in the solvent mixture to a final concentration of 5 mg/mL.[1]
-
Vortex the solution thoroughly to ensure complete dissolution.[1]
α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix Solution (Saturated):
-
Prepare a solvent of 50% Acetonitrile in water with 0.1% TFA.[1][4]
-
Add an excess of CHCA powder to the solvent in a microcentrifuge tube.[1]
-
Vortex the mixture vigorously for 1-2 minutes.[1]
-
Centrifuge the tube to pellet the undissolved solid.[1]
-
Carefully aspirate the supernatant, which is the saturated matrix solution, for use.[1]
Protocol 2: Dried-Droplet Sample Deposition
The dried-droplet method is a widely used and straightforward technique for preparing samples for MALDI-MS analysis.[1][5]
-
Sample-Matrix Mixture: Mix the peptide sample solution and the prepared matrix solution (from Protocol 1) in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).[1] Gently pipette the mixture up and down several times to ensure it is homogeneous.[1]
-
Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a single spot on the MALDI target plate.[1]
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and the matrix.[1]
-
Analysis: Once the spot is completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer for analysis.[1]
Visualizing the Workflow and Ionization Mechanism
To further clarify the experimental process and the underlying principles of the enhanced performance of 2-chlorocinnamic acid, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteochem.com [proteochem.com]
- 5. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacterial Aerobic Degradation of 4-Fluorocinnamic Acid: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the aerobic biodegradation and mineralization of 4-fluorocinnamic acid by two distinct bacterial systems: the single strain Rhodococcus sp. S2 and a synergistic consortium of Arthrobacter sp. G1 and Ralstonia sp. H1.
The escalating industrial use of fluorinated organic compounds, such as 4-fluorocinnamic acid (4-FCA), in pharmaceuticals and agrochemicals necessitates a deeper understanding of their environmental fate and the development of effective bioremediation strategies. This guide provides a detailed comparison of two promising bacterial systems capable of aerobically degrading and mineralizing 4-FCA, offering valuable insights for researchers in environmental microbiology and drug development professionals assessing the biodegradability of fluorinated drug candidates.
Performance Comparison: Rhodococcus sp. S2 vs. Arthrobacter-Ralstonia Consortium
The aerobic degradation of 4-fluorocinnamic acid has been notably achieved by a single bacterial strain, Rhodococcus sp. S2, and a bacterial consortium composed of Arthrobacter sp. G1 and Ralstonia sp. H1. While both systems effectively mineralize 4-FCA, they exhibit distinct metabolic strategies and degradation kinetics.
| Parameter | Rhodococcus sp. S2 | Arthrobacter sp. G1 & Ralstonia sp. H1 Consortium |
| Organism Type | Single Strain | Two-Member Consortium |
| Degradation Approach | Complete mineralization by a single organism. | Sequential degradation: Arthrobacter sp. G1 converts 4-FCA to 4-fluorobenzoic acid (4-FBA), which is then mineralized by Ralstonia sp. H1.[1][2] |
| Initial Degradation Pathway | Proposed side-chain degradation followed by aromatic ring cleavage. | β-oxidation of the cinnamic acid side chain.[1][2] |
| Key Intermediates | 4-Fluorobenzoate (4-FBA), trans,trans-muconate, 3-carboxymuconate, 3-oxoadipate.[3] | 4-Fluorocinnamate-CoA, 4-Fluorobenzoate (4-FBA), 4-Fluorocatechol.[1][2] |
| Growth Rate (on 4-FCA) | 0.04 h⁻¹ (as sole carbon source)[3]. | Specific growth rate of Arthrobacter sp. G1 on 2 mM 4-FCA is 0.22 h⁻¹[3]. |
| Effect of Co-substrate | Growth rate increased to 0.14 h⁻¹ with 0.5 mM 4-FCA and sodium acetate[3]. Time for complete removal of 0.5 mM 4-FCA decreased from 216 h to 50 h[3]. | Not explicitly reported, but the consortium efficiently degrades 4-FCA as the sole carbon source. |
| Kinetic Model | Not explicitly modeled. | Degrades 4-FCA with Monod kinetics, subject to substrate inhibition at high concentrations (modeled by Haldane-Andrew and Luong-Levenspiel kinetics)[4]. |
| Kinetic Parameters | Not available. | For the consortium: Apparent Kₛ = 47 µM, µₘₐₓ = 0.11 h⁻¹[3]. For Arthrobacter sp. G1 alone: Kₛ = 41 µM, µₘₐₓ = 0.042 h⁻¹[3]. |
| Mineralization | Complete mineralization of 4-FCA as the sole carbon source[3]. | Complete mineralization with quantitative release of fluoride[4]. |
Metabolic Pathways
The two bacterial systems employ different enzymatic strategies to break down the 4-FCA molecule.
Rhodococcus sp. S2 Degradation Pathway
Rhodococcus sp. S2 is capable of single-handedly mineralizing 4-FCA. The degradation is initiated by the transformation of the side chain, leading to the formation of 4-fluorobenzoate (4-FBA). Subsequently, the aromatic ring of 4-FBA is cleaved. The detection of intermediates such as trans,trans-muconate, 3-carboxymuconate, and 3-oxoadipate suggests a catechol-like ortho-cleavage pathway.
Caption: Proposed degradation pathway of 4-FCA by Rhodococcus sp. S2.
Arthrobacter sp. G1 and Ralstonia sp. H1 Consortium Degradation Pathway
In the consortium, there is a clear division of labor. Arthrobacter sp. G1 first attacks the side chain of 4-FCA through a β-oxidation pathway, releasing 4-FBA and utilizing the cleaved two-carbon unit for its growth. Ralstonia sp. H1 then takes up the 4-FBA and degrades it via an ortho-cleavage pathway, involving the formation of 4-fluorocatechol, leading to complete mineralization and fluoride release.
Caption: Synergistic degradation of 4-FCA by the Arthrobacter and Ralstonia consortium.
Experimental Protocols
Bacterial Strains and Culture Conditions
-
Rhodococcus sp. S2:
-
Isolation: Isolated from a biofilm reactor treating 2-fluorophenol.
-
Culture Medium: A mineral salts medium with 4-FCA as the sole carbon and energy source. For enhanced growth, sodium acetate can be added as a co-substrate.
-
Incubation: Aerobic conditions, typically at a controlled temperature (e.g., 30°C) with shaking.
-
-
Arthrobacter sp. G1 and Ralstonia sp. H1 Consortium:
-
Isolation: Isolated by selective enrichment from environmental samples.
-
Incubation: Aerobic conditions at 30°C with shaking at 150 rpm.
-
Resting Cell Assays
Resting cell assays are used to study the degradation of a substrate by a high concentration of non-growing cells.
-
Cell Preparation:
-
Grow the bacterial culture in a suitable medium (e.g., MMY with 4-FCA for the consortium) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 4,000 x g for 10 minutes).
-
Wash the cell pellet twice with a sterile buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8).
-
Resuspend the cells in the same buffer to a desired optical density (OD).
-
-
Degradation Assay:
-
Add a specific volume of the concentrated cell suspension to a flask containing a known concentration of 4-FCA in the reaction buffer.
-
Incubate under controlled conditions (e.g., 30°C, 150 rpm).
-
Collect samples at regular time intervals.
-
Immediately stop the reaction by centrifuging the sample to remove the cells and store the supernatant for analysis.
-
Enzyme Assays
-
Arthrobacter sp. G1 β-oxidation enzymes:
-
Preparation of Cell-Free Extract: Grow cells to the mid-log phase, harvest, wash, and resuspend in a suitable buffer. Disrupt the cells by sonication or French press and centrifuge to obtain the cell-free extract (supernatant).
-
4-Fluorocinnamoyl-CoA Ligase: The activity can be monitored spectrophotometrically by following the formation of 4-fluorocinnamoyl-CoA from 4-FCA, ATP, and Coenzyme A.
-
Hydratase, Dehydrogenase, and Thiolase: The activities of the subsequent enzymes in the β-oxidation pathway can be assayed by providing the respective substrates and monitoring the consumption of NADH or the formation of products spectrophotometrically.
-
-
Rhodococcus sp. S2 and Ralstonia sp. H1 Ring-Cleavage Enzymes (e.g., Catechol 1,2-Dioxygenase):
-
Assay Principle: The activity of catechol 1,2-dioxygenase is determined by measuring the formation of cis,cis-muconic acid from catechol at 260 nm.
-
Reaction Mixture: A typical reaction mixture contains the cell-free extract, catechol in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Procedure: Initiate the reaction by adding the cell-free extract and monitor the increase in absorbance at 260 nm.
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To quantify the concentrations of 4-FCA and its aromatic metabolites (e.g., 4-FBA).
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% formic or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be isocratic or a gradient.
-
Detection: UV detector set at a wavelength where 4-FCA and its metabolites show strong absorbance (e.g., 254 nm).
-
Quantification: Based on a calibration curve generated using standards of known concentrations.
-
-
Ion Chromatography:
-
Purpose: To quantify the release of fluoride ions, confirming mineralization.
-
Principle: Separation of anions on an ion-exchange column followed by conductivity detection.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To identify and confirm the structure of intermediate metabolites.
-
Principle: Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
-
Experimental Workflow
The following diagram illustrates a typical workflow for studying the bacterial degradation of 4-fluorocinnamic acid.
Caption: General experimental workflow for studying 4-FCA biodegradation.
This comparative guide highlights the distinct and effective strategies employed by Rhodococcus sp. S2 and the Arthrobacter-Ralstonia consortium for the aerobic degradation of 4-fluorocinnamic acid. The choice of microbial system for practical applications would depend on specific environmental conditions and process requirements. Further research into the genetic and regulatory mechanisms of these degradation pathways will be crucial for optimizing their bioremediation potential.
References
- 1. Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-4-fluorocinnamic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-4-fluorocinnamic acid, ensuring compliance and minimizing risk.
Core Principles of Chemical Waste Management
The disposal of this compound, like other halogenated organic carboxylic acids, must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1]. Adherence to local, state, and national regulations is mandatory, and disposal should always be handled by a licensed and approved hazardous waste disposal company[1][2][3].
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not identified in the immediate search, the general safety protocols for similar carboxylic acids should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1].
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., filter paper, pipette tips), must be treated as hazardous waste.
-
Segregate this waste stream from other chemical wastes to prevent potentially hazardous reactions. It is particularly important to keep it separate from strong oxidizing agents and bases[1][4][5].
-
-
Container Management and Labeling:
-
Collect waste in a designated, leak-proof container that is compatible with the chemical. Whenever possible, use the original container[5][6].
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution and local regulations[1]. The accumulation start date should also be clearly marked on the label[1].
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials[1]. Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Do not attempt to transport hazardous waste off-site yourself.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [1][4][5] |
| Disposal Method | Incineration or other methods by a licensed hazardous waste facility | [2] |
| Drain Disposal | Strictly Prohibited | [1] |
Experimental Protocols
Note: The following are generalized protocols for handling and preparing chemical waste for disposal. Always adapt these procedures to your specific laboratory's standard operating procedures (SOPs) and in consultation with your EHS department.
Protocol 1: Collection of Solid this compound Waste
-
Preparation: Designate a clean, dry, and properly labeled hazardous waste container. Ensure the container is made of a material compatible with the acid.
-
Transfer: Using a clean spatula or scoop, carefully transfer the solid this compound waste into the designated container. Avoid creating dust. All transfers should be performed in a chemical fume hood.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper or gloves, should also be placed in the waste container.
-
Sealing and Labeling: Securely seal the container. Ensure the label is complete and accurate, including the chemical name and accumulation start date.
-
Storage: Place the sealed container in the designated satellite accumulation area.
Protocol 2: Collection of this compound Solutions
-
Preparation: Designate a clean, dry, and properly labeled liquid hazardous waste container. Ensure the container is made of a material compatible with the acid and any solvents used.
-
Transfer: Carefully pour the liquid waste containing this compound into the designated container. Avoid splashing. All transfers should be performed in a chemical fume hood.
-
Rinsing: If rinsing the original container, the first rinse with a suitable solvent must be collected as hazardous waste and added to the liquid waste container[6]. Subsequent rinses may be permissible for drain disposal if local regulations allow and the pH is neutralized, but it is best practice to collect all rinses as hazardous waste.
-
Sealing and Labeling: Securely seal the container, leaving some headspace for vapor expansion. Ensure the label is complete and accurate, including the chemical name, solvent, approximate concentration, and accumulation start date.
-
Storage: Place the sealed container in secondary containment within the designated satellite accumulation area.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
